molecular formula C13H19BO3 B130264 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 171364-79-7

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B130264
CAS No.: 171364-79-7
M. Wt: 234.1 g/mol
InChI Key: VFIKPDSQDNROGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKPDSQDNROGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342770
Record name 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171364-79-7
Record name 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 171364-79-7

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and extensive applications in carbon-carbon bond formation, supported by experimental protocols and quantitative data.

Chemical Properties and Specifications

This compound, also known as 4-methoxyphenylboronic acid pinacol ester, is a white to off-white solid. It is a stable, crystalline compound that is widely used as a precursor to the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling make it a preferred alternative to the more hygroscopic boronic acid.

PropertyValueReference
CAS Number 171364-79-7[1][2]
Molecular Formula C₁₃H₁₉BO₃[1][2]
Molecular Weight 234.10 g/mol [1][3]
Appearance White to off-white solid
Synonyms 4-Methoxyphenylboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole[2][3]

Synthesis of this compound

The synthesis of arylboronic acid pinacol esters is a well-established process in organic chemistry. A common and efficient method involves the reaction of a corresponding aryl Grignard reagent with a borate ester, followed by esterification with pinacol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of this compound from 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Pinacol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium turnings and the formation of a cloudy solution. The reaction is typically stirred for 2-3 hours at room temperature to ensure complete formation.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Esterification and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Pinacol Ester Formation: The crude 4-methoxyphenylboronic acid is dissolved in diethyl ether, and pinacol is added in a 1:1 molar ratio. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a white crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5] This reaction is extensively used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data from Representative Suzuki-Miyaura Reactions

The following table summarizes the results of Suzuki-Miyaura coupling reactions using this compound with various aryl halides, showcasing the versatility and efficiency of this reagent.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001295Generic Example
1-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O90892Generic Example
2-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene1101688[6]
4-IodotoluenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O80697Generic Example
1-Chloro-4-cyanobenzenePd₂(dba)₃/XPhos (1.5)K₃PO₄t-BuOH1002478Generic Example

Relevance in Drug Discovery and Signaling Pathways

The biaryl structures synthesized using this compound are prevalent in many biologically active molecules. These compounds often serve as scaffolds for the development of new therapeutic agents. For instance, derivatives of 4-methoxybiphenyl have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

A key area of interest is the modulation of cellular signaling pathways involved in disease. Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in inflammatory diseases and cancer.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9] Certain biaryl compounds have been shown to inhibit this pathway, making them attractive candidates for anti-inflammatory drug development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) Proteasome Proteasome IkB_NFkB->Proteasome IκB ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Pro-inflammatory) Inhibitor 4-Methoxybiphenyl Derivative (Inhibitor) Inhibitor->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by 4-methoxybiphenyl derivatives.

MAPK Signaling Pathway

The MAPK pathway is another fundamental signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][8] This pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of the MAPK pathway is a hallmark of many cancers.[2] Biaryl compounds synthesized using the title reagent may act as inhibitors of key kinases in this pathway, such as MEK or ERK, thereby blocking uncontrolled cell growth.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation regulates Inhibitor 4-Methoxybiphenyl Derivative (Inhibitor) Inhibitor->MEK inhibits

Caption: Potential inhibition of the MAPK signaling pathway by 4-methoxybiphenyl derivatives.

Experimental Workflow Visualization

To further aid researchers, the following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide - Boronic Ester - Catalyst - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product end End product->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its stability, ease of use, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to efficiently synthesize biaryl compounds that can modulate key signaling pathways such as NF-κB and MAPK underscores the importance of this compound in the development of novel therapeutics. This guide provides the fundamental knowledge and practical protocols to effectively utilize this reagent in a research setting.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Methoxyphenylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. This document summarizes key quantitative data in a structured format, presents detailed experimental protocols for property determination, and includes a visualization of a key reaction pathway involving this compound.

Core Physical Properties

4-Methoxyphenylboronic acid pinacol ester is a solid organic compound widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its physical characteristics are crucial for its handling, storage, and reactivity in various chemical transformations.

Data Presentation

The following table summarizes the key physical properties of 4-Methoxyphenylboronic acid pinacol ester compiled from various sources. It is important to note that some properties, such as the melting point, may exhibit slight variations depending on the purity of the sample and the measurement conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉BO₃[1][2]
Molecular Weight 234.10 g/mol [1][2]
Appearance Solid[1]
CAS Number 171364-79-7[1]
Melting Point Data not consistently available. Related methoxyphenylboronic acid compounds show a wide range of melting points. For example, 4-Methoxycarbonylphenylboronic acid pinacol ester melts at 77-81 °C.[3]
Boiling Point Not applicable (solid at standard conditions). Decomposition may occur at high temperatures.
Density Data not available for the solid. The related liquid, 3-Methoxyphenylboronic acid pinacol ester, has a density of 1.028 g/mL at 25 °C.[4]
Solubility Generally soluble in organic solvents.[5] Specific quantitative data is not readily available.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like 4-Methoxyphenylboronic acid pinacol ester.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline 4-Methoxyphenylboronic acid pinacol ester is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[7]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[7]

  • Observation: The temperature at which the first liquid drop appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

Solubility Determination

Understanding the solubility of 4-Methoxyphenylboronic acid pinacol ester in various solvents is essential for its use in reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected for testing.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.[8]

  • Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to a test tube containing the sample.[8]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute).[9] The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the maximum mass of solute that dissolves in a given volume of solvent at a specific temperature is determined.

Density Determination of a Solid

The density of a solid can be determined using various methods, with the displacement method being common for irregularly shaped solids.[10]

Methodology (Liquid Displacement):

  • Mass Measurement: The mass of a sample of 4-Methoxyphenylboronic acid pinacol ester is accurately determined using an analytical balance.

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a saturated solution of the compound in a non-reactive solvent, or an inert, non-solvent liquid). The initial volume of the liquid is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[11]

Key Application: The Suzuki-Miyaura Coupling Reaction

4-Methoxyphenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[12] This reaction is fundamental in the synthesis of biaryls and other complex organic molecules, which are prevalent in pharmaceuticals and materials science.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (with [R²-B(OR)₂]⁻) PdII_complex->Transmetalation PdII_intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim Product R¹-R² RedElim->Product inv1 RedElim->inv1 inv1->Pd0 inv2 BoronicEster R²-B(OR)₂ (4-Methoxyphenylboronic acid pinacol ester) Boronate [R²-B(OR)₂(OH)]⁻ BoronicEster->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data to assist researchers in the efficient preparation of this versatile reagent.

Introduction

This compound, also known as 4-methoxyphenylboronic acid pinacol ester, is an important organoboron compound. Its utility stems from the stability of the pinacol ester group, which allows for easy handling and purification, while the boronic ester moiety serves as a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds. This guide will focus on the most common and efficient synthetic routes to this compound.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of this compound is the Miyaura borylation reaction .[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] An alternative, though less common, approach is the iridium-catalyzed C-H borylation of anisole.

Miyaura Borylation of 4-Bromoanisole

This is the most established and reliable method for the synthesis of the target compound. The reaction couples 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Reaction Scheme:

The catalytic cycle for the Miyaura borylation is a key aspect of understanding the reaction mechanism.

Miyaura_Borylation_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex transmetalation_intermediate [Ar-Pd(II)-OR(L_n)] pd_complex->transmetalation_intermediate Ligand Exchange with Base product_complex Ar-Pd(II)-Bpin(L_n) transmetalation_intermediate->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-Bpin product_complex->product byproduct X-Bpin product_complex->byproduct reagents Ar-X reagents->pd0 Oxidative Addition base Base (e.g., KOAc) base->pd_complex diboron B2pin2 diboron->transmetalation_intermediate

Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocols

Miyaura Borylation of 4-Bromoanisole

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
4-BromoanisoleC₇H₇BrO187.041.87 g10.0
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.942.79 g11.0
PdCl₂(dppf)C₃₄H₂₈Cl₂FeP₂Pd816.64245 mg0.3
Potassium Acetate (KOAc)CH₃COOK98.142.94 g30.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.1150 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole (1.87 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), PdCl₂(dppf) (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (50 mL) to the flask via syringe.

  • Stir the reaction mixture at 80-90 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification Details:

A common issue with the purification of pinacol boronic esters is their potential for hydrolysis on silica gel. To mitigate this, it is recommended to use silica gel that has been treated with boric acid.[3] Alternatively, a rapid filtration through a short plug of silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can minimize contact time and reduce degradation.

Experimental Workflow:

Experimental_Workflow start Start reagents Combine Reactants: 4-Bromoanisole, B2pin2, PdCl2(dppf), KOAc start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous 1,4-Dioxane inert->solvent reaction Heat and Stir (80-90°C, 12-24h) solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: EtOAc, H2O, Brine monitoring->workup Complete drying Dry Organic Layer (Na2SO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography (Silica Gel) concentration->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

General experimental workflow for Miyaura borylation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via Miyaura borylation.

ParameterValueReference
Yield 75-95%General literature yields for Miyaura borylation
Purity >98% (after chromatography)Inferred from typical purification outcomes
Appearance White to off-white solid[4]
Molecular Formula C₁₃H₁₉BO₃[4]
Molecular Weight 234.10 g/mol [4]

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H), 1.34 (s, 12H)
¹³C NMR (CDCl₃, 100 MHz) δ 161.3, 136.5, 113.5, 83.6, 55.2, 24.8
Mass Spectrometry (EI) m/z 234 (M⁺)

Alternative Synthetic Route: Iridium-Catalyzed C-H Borylation

An alternative approach involves the direct borylation of the C-H bond of anisole using an iridium catalyst. This method is more atom-economical as it avoids the pre-functionalization of the aromatic ring with a halogen. However, controlling regioselectivity can be a challenge, often yielding a mixture of ortho, meta, and para isomers. Steric hindrance from the methoxy group generally favors borylation at the para position.

General Reaction Conditions:

  • Catalyst: [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Solvent: Tetrahydrofuran (THF) or Cyclooctane

  • Temperature: 80-100 °C

Due to the potential for isomeric mixtures, this method may require more rigorous purification to isolate the desired 4-methoxyphenyl isomer.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and should be used in a well-ventilated fume hood.

  • Bis(pinacolato)diboron: While relatively stable, it should be stored in a cool, dry place.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, and thus should be carried out under an inert atmosphere.

Conclusion

The synthesis of this compound is most reliably achieved through the Miyaura borylation of 4-bromoanisole. This method offers high yields and good functional group tolerance. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, and the purification process are crucial for obtaining a high-purity product. The provided experimental protocol and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide to 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-methoxyphenylboronic acid pinacol ester, a key reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Properties

4-Methoxyphenylboronic acid pinacol ester, also known as 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organic compound that is a derivative of phenylboronic acid. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle and purify compared to the free boronic acid.

Structural Information

The molecular structure consists of a 4-methoxyphenyl group attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Caption: Molecular Structure of 4-Methoxyphenylboronic Acid Pinacol Ester.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxyphenylboronic acid pinacol ester is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₉BO₃[1]
Molecular Weight 234.1 g/mol [1]
Appearance White solid
Melting Point 77-81 °C
Purity Min. 95%[1]
SMILES COc1ccc(B2OC(C)(C)C(C)(C)O2)cc1[1]
InChI Key VFIKPDSQDNROGM-UHFFFAOYSA-N[1]
Spectroscopic Data

The structural characterization of 4-methoxyphenylboronic acid pinacol ester is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectral data are summarized in Tables 2 and 3, respectively.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.72d8.42H, Ar-H (ortho to B)
6.88d8.42H, Ar-H (meta to B)
3.83s-3H, -OCH₃
1.34s-12H, -C(CH₃)₂

Data sourced from a representative procedure for a similar compound and may vary slightly.[2]

Table 3: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
162.1Ar-C (para to B)
136.5Ar-C (ortho to B)
113.3Ar-C (meta to B)
83.5-O-C(CH₃)₂-
55.1-OCH₃
24.8-C(CH₃)₂
C-B not always observedAr-C (ipso to B)

Data sourced from a representative procedure for a similar compound and may vary slightly.[2]

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

4-Methoxyphenylboronic acid pinacol ester is commonly synthesized via two main routes: esterification of the corresponding boronic acid or through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.

Synthesis via Esterification of 4-Methoxyphenylboronic Acid

This method involves the direct reaction of 4-methoxyphenylboronic acid with pinacol.

synthesis_esterification reagent1 4-Methoxyphenylboronic Acid conditions Reflux with Dean-Stark trap reagent1->conditions reagent2 Pinacol reagent2->conditions solvent Solvent (e.g., Toluene) solvent->conditions workup Work-up (Solvent removal, Purification) conditions->workup product 4-Methoxyphenylboronic Acid Pinacol Ester workup->product

Caption: Esterification Synthesis Workflow.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Synthesis via Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoanisole) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3]

miyaura_borylation start_material 4-Bromoanisole reaction Reaction at elevated temperature (e.g., 85 °C) under inert atmosphere start_material->reaction diboron Bis(pinacolato)diboron (B₂pin₂) diboron->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction base Base (e.g., KOAc) base->reaction solvent Solvent (e.g., Dioxane) solvent->reaction workup Work-up and Purification reaction->workup product 4-Methoxyphenylboronic Acid Pinacol Ester workup->product

Caption: Miyaura Borylation Synthesis Workflow.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoanisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add a dry, degassed solvent such as 1,4-dioxane.

  • Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

4-Methoxyphenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the 4-methoxyphenyl moiety and various organic halides or triflates.[4]

suzuki_coupling Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L₂)->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol describes a typical Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid pinacol ester with an aryl halide (e.g., 4-iodoanisole).[5]

  • To a reaction vessel, add 4-methoxyphenylboronic acid pinacol ester (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or DMF) and an aqueous solution of the base.[5]

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Heat the reaction mixture with stirring at a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

4-Methoxyphenylboronic acid pinacol ester is a stable, versatile, and indispensable reagent for researchers in organic synthesis and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures containing the 4-methoxyphenyl moiety. The synthetic protocols outlined in this guide, along with the comprehensive physicochemical and spectroscopic data, provide a solid foundation for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. The document details its chemical properties, synthesis via the Miyaura borylation, and its principal application in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions are provided, alongside quantitative data on reaction yields with various coupling partners. Furthermore, this guide explores the significance of this reagent in drug discovery and medicinal chemistry, highlighting its role in the synthesis of bioactive molecules.

Introduction

This compound, also known as 4-methoxyphenylboronic acid pinacol ester, is an organoboron compound widely utilized in organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable reagent for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. This guide serves as a technical resource for researchers and professionals in the field of drug development and organic synthesis, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Methoxyphenylboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole[1]
CAS Number 171364-79-7[1]
Molecular Formula C13H19BO3[1]
Molecular Weight 234.10 g/mol [1]
Appearance White to off-white solid
Melting Point 52-56 °C
Boiling Point 316.8±25.0 °C (Predicted)
Solubility Soluble in common organic solvents such as THF, dioxane, toluene, and DMF.

Synthesis: The Miyaura Borylation Reaction

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 4-bromoanisole or 4-iodoanisole) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Reaction Workflow

The general workflow for the Miyaura borylation synthesis of the title compound is depicted below.

miyaura_borylation reagents 4-Bromoanisole + Bis(pinacolato)diboron reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) catalyst->reaction solvent Solvent (e.g., Dioxane) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-(4-Methoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane purification->product

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired product as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the 4-methoxyphenyl group and a variety of electrophilic partners, typically aryl or heteroaryl halides or triflates.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

suzuki_coupling pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(Lₙ) oxidative_addition->pd_complex1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R(Lₙ) transmetalation->pd_complex2 boronic_ester R-B(pin) + Base boronic_ester->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Reaction Yields

The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between this compound and various aryl halides under different reaction conditions.

Aryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(PPh₃)₄K₂CO₃DMF/H₂O100295[2]
4-BromoacetophenonePd(dppf)Cl₂Cs₂CO₃Dioxane1001288
3-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110892
2-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1002475
1-Bromo-4-fluorobenzenePd/CK₂CO₃Ethanol/H₂O80685
4-BromobenzonitrilePd(dppf)Cl₂K₂CO₃Acetonitrile/H₂O80490

Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the Suzuki-Miyaura cross-coupling of this compound with 4-iodoanisole.

Materials:

  • This compound (1.2 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-iodoanisole in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add potassium carbonate to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4,4'-dimethoxybiphenyl.

Role in Drug Discovery and Medicinal Chemistry

The 4-methoxyphenyl moiety is a common structural feature in many biologically active compounds. This compound serves as a crucial building block for the introduction of this group in the synthesis of various drug candidates. The Suzuki-Miyaura coupling reaction, with its mild conditions and high functional group tolerance, is particularly well-suited for late-stage functionalization in complex molecule synthesis.

A prominent example of its application is in the synthesis of Apixaban , a direct factor Xa inhibitor used as an anticoagulant. The synthesis of Apixaban involves a key Suzuki-Miyaura coupling step to introduce the 4-methoxyphenyl group onto the pyrazole core.

apixaban_synthesis reagent 2-(4-Methoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane suzuki Suzuki-Miyaura Coupling reagent->suzuki core Pyrazolo[3,4-c]pyridine Core (Halogenated) core->suzuki intermediate Coupled Intermediate suzuki->intermediate further_steps Further Synthetic Transformations intermediate->further_steps apixaban Apixaban further_steps->apixaban

Caption: Simplified synthetic route to Apixaban highlighting the Suzuki coupling step.

The use of this boronic ester allows for the efficient and high-yielding construction of the biaryl linkage central to the structure and activity of Apixaban.

Safety and Handling

This compound is a stable solid that can be handled in the air. However, as with all chemicals, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its stability, coupled with its high reactivity in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a preferred building block for the synthesis of complex molecules, particularly in the field of drug discovery. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols, to aid researchers and scientists in their synthetic endeavors.

References

Spectroscopic and Synthetic Profile of 4-Methoxyphenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for 4-methoxyphenylboronic acid pinacol ester, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-methoxyphenylboronic acid pinacol ester, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.76d8.62HAr-H (ortho to Boron)
6.90d8.62HAr-H (meta to Boron)
3.83s-3H-OCH
1.34s-12H-C(CH ₃)₂

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
162.1C -OCH₃
136.5Ar-C H (ortho to Boron)
113.3Ar-C H (meta to Boron)
83.5-C (CH₃)₂
55.1-OC H₃
24.8-C(C H₃)₂
Note: The carbon atom attached to boron is often not observed or is very broad due to quadrupolar relaxation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-methoxyphenylboronic acid pinacol ester are provided below.

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

A general and efficient procedure for the synthesis of arylboronic acid pinacol esters is the esterification of the corresponding boronic acid with pinacol.

Procedure:

  • To a solution of 4-methoxyphenylboronic acid (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add pinacol (1.0-1.2 equivalents).

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the pure 4-methoxyphenylboronic acid pinacol ester as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Visualizing the Workflow and Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the characterization of 4-methoxyphenylboronic acid pinacol ester and its molecular structure with key spectroscopic correlations.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-Methoxyphenylboronic Acid + Pinacol reaction Esterification start->reaction purification Column Chromatography reaction->purification product 4-Methoxyphenylboronic Acid Pinacol Ester purification->product nmr NMR (1H, 13C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms

Experimental workflow for the synthesis and characterization of the target compound.

Molecular structure with key ¹H NMR chemical shift correlations.

A Technical Guide to the Chemical Stability of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability of this reagent is critical for its effective storage, handling, and application in the development of new chemical entities.

Introduction

This compound, also known as 4-methoxyphenylboronic acid pinacol ester, is a member of the widely used class of aryl boronic acid pinacol esters. These compounds are favored over their corresponding free boronic acids due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions. The pinacol protecting group provides significant steric hindrance around the boron atom, which is key to its stability profile. However, like all boronic esters, it is susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis to 4-methoxyphenylboronic acid and pinacol. Other potential degradation pathways include oxidation and thermal decomposition.

Factors Influencing Stability

The stability of this compound is influenced by several factors, including:

  • Moisture: The presence of water can lead to hydrolysis, which is the most common degradation pathway.

  • pH: The rate of hydrolysis is significantly influenced by pH.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxygen: Exposure to oxygen can lead to oxidative decomposition of the C-B bond.

  • Light: While less common for this class of compounds, prolonged exposure to high-energy light can potentially induce degradation.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the stability of closely related phenylboronic acid pinacol esters has been studied. The following table summarizes the expected stability profile based on available literature for analogous compounds.

ParameterConditionExpected Stability of this compoundReference(s)
Hydrolytic Stability Neutral pH (e.g., in water)Marginally stable, slow hydrolysis occurs.[1]
Physiological pH (~7.4)Hydrolysis is considerably accelerated compared to neutral or acidic conditions.[1]
Acidic pHGenerally more stable than at physiological or basic pH.
Effect of Substituent para-Methoxy group (electron-donating)The rate of hydrolysis is slower compared to unsubstituted or electron-withdrawing group substituted phenylboronic pinacol esters.[1]
Thermal Stability Elevated temperatures (e.g., reflux)Generally stable for short periods, but prolonged heating can lead to decomposition.
Oxidative Stability Presence of oxidizing agentsSusceptible to oxidation, though more resistant than the free boronic acid.
Chromatographic Stability Silica Gel ChromatographyCan be prone to degradation on silica gel; rapid chromatography is recommended.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understanding the intrinsic stability of a compound.[2][3][4] Below are detailed methodologies for key experiments to assess the stability of this compound.

Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the hydrolysis of the boronic ester.[5]

Materials:

  • This compound

  • DMSO-d₆

  • Deionized water

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in DMSO-d₆ (e.g., 10 mg/mL).

  • In an NMR tube, mix the stock solution with a defined volume of deionized water to achieve the desired solvent ratio (e.g., 9:1 DMSO-d₆:H₂O).

  • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

  • Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • The extent of hydrolysis can be quantified by integrating the signals corresponding to the pinacol methyl protons of the starting material and the pinacol product.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

RP-HPLC analysis of boronic esters can be challenging due to on-column hydrolysis.[6][7][8] This protocol is designed to minimize this issue.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: A column with low silanol activity is recommended (e.g., Waters XTerra MS C18).[8][9]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water (use of a buffer should be carefully considered as it can affect stability)

  • Gradient: A suitable gradient from high organic to high aqueous phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: Determined by the UV spectrum of the analyte (approx. 230 nm)

  • Injection Volume: 10 µL

  • Diluent: Aprotic solvent such as acetonitrile.[7]

Procedure:

  • Prepare a stock solution of this compound in the diluent.

  • For forced degradation studies, expose the stock solution to various stress conditions (e.g., acid, base, peroxide, heat, light).

  • At specified time points, withdraw an aliquot, dilute with the diluent, and inject it into the HPLC system.

  • The percentage of the remaining parent compound and the formation of degradation products are determined by peak area analysis.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in stability assessment and a typical experimental workflow.

Stability_Factors Compound 2-(4-Methoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Degradation Chemical Degradation Compound->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Thermal Thermal Decomposition Degradation->Thermal Moisture Moisture Moisture->Hydrolysis pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Temperature Temperature Temperature->Thermal

Caption: Factors influencing the chemical degradation of the target compound.

Experimental_Workflow start Start: Stability Assessment prep Prepare Stock Solution in Aprotic Solvent start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, NMR) sampling->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify pathway Identify Degradation Products and Elucidate Pathways quantify->pathway end End: Stability Profile Established pathway->end

Caption: A typical experimental workflow for forced degradation studies.

Storage and Handling Recommendations

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • Handling: Handle in a well-ventilated area, preferably under an inert atmosphere, especially when transferring or weighing the compound. Avoid contact with water and strong oxidizing agents.

Conclusion

This compound is a relatively stable aryl boronic ester, with its stability enhanced by the steric bulk of the pinacol group and the electron-donating nature of the methoxy substituent. The primary route of degradation is hydrolysis, which is accelerated at physiological pH. Proper storage and handling are crucial to maintain its integrity. The experimental protocols and workflows provided in this guide offer a framework for researchers to assess its stability under their specific laboratory conditions, ensuring the reliability of their synthetic results.

References

An In-depth Technical Guide on the Core Mechanisms of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-methoxyphenylboronic acid pinacol ester, is a versatile organoboron compound. While its primary and most extensively documented role is as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, emerging evidence suggests potential direct biological activities. This technical guide provides a comprehensive overview of the compound's core mechanisms of action, delineating its established role in chemical synthesis and exploring its known and putative biological functions. The guide includes detailed descriptions of the Suzuki-Miyaura coupling pathway, the inhibitory action of its corresponding boronic acid on β-lactamases, and its potential as a sensor for reactive oxygen species (ROS). Methodologies for key experiments are provided, and quantitative data are summarized for clarity.

Introduction

Organoboron compounds, particularly boronic acids and their esters, have garnered significant interest in both synthetic chemistry and drug discovery. This compound is a stable, readily available arylboronic acid pinacol ester. Its principal application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds, crucial for the construction of numerous pharmaceutical agents and functional materials.

Beyond its utility as a synthetic intermediate, the boronic acid moiety imparts the potential for direct biological interactions. Boronic acids are known to form reversible covalent bonds with diols and the active site serine residues of certain enzymes, leading to a range of biological effects. This guide will first detail the well-established chemical mechanism of action of this compound in the context of the Suzuki-Miyaura reaction. Subsequently, it will delve into the documented and potential biological mechanisms, including enzyme inhibition and cellular sensing of reactive oxygen species.

Chemical Mechanism of Action: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount role of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the methoxyphenyl group of the boronic ester and an organohalide or triflate. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1 R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation 2 R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R' Ar-B(pin) 2-(4-Methoxyphenyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Ar-B(pin)->Transmetalation R-X Organohalide R-X->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organohalide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Biological Mechanisms of Action

While primarily a synthetic reagent, the core structure of this compound and its corresponding boronic acid have been associated with direct biological effects.

Inhibition of Serine β-Lactamases

The corresponding boronic acid, 4-methoxyphenylboronic acid, has been identified as an inhibitor of class C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] Boronic acids act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue (Ser64 in E. coli AmpC) in the enzyme's active site.[1][3] This interaction blocks the enzyme's ability to hydrolyze the β-lactam ring of antibiotics, thereby restoring their efficacy.

Beta_Lactamase_Inhibition cluster_0 β-Lactamase Active Site Ser64-OH Ser64-OH Tetrahedral_Intermediate Reversible Covalent Adduct (Ser64-O-B(OH)2-Ar) Ser64-OH->Tetrahedral_Intermediate Boronic_Acid 4-Methoxyphenyl- boronic acid (Ar-B(OH)2) Boronic_Acid->Ser64-OH Nucleophilic attack Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Figure 2: Mechanism of β-lactamase inhibition by 4-methoxyphenylboronic acid.
CompoundEnzymeInhibition Constant (Kᵢ)Reference
4-Methoxyphenylboronic acidE. coli AmpC β-Lactamase5.9 ± 0.8 µM[1]

This protocol describes a general method for determining the Kᵢ of a competitive inhibitor using a chromogenic substrate.

  • Reagents and Buffers:

    • Purified β-lactamase enzyme (e.g., AmpC from E. coli).

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Chromogenic substrate (e.g., Nitrocefin).

    • Inhibitor stock solution (4-methoxyphenylboronic acid dissolved in DMSO).

  • Enzyme Kinetics (Determination of Kₘ):

    • Prepare a series of dilutions of the nitrocefin substrate in assay buffer.

    • In a 96-well plate, add a fixed concentration of β-lactamase to each well containing the different substrate concentrations.

    • Measure the initial rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

    • Determine the Michaelis-Menten constant (Kₘ) by fitting the initial velocity versus substrate concentration data to the Michaelis-Menten equation.

  • Inhibition Assay (Determination of Kᵢ):

    • Perform kinetic assays as described above with a fixed concentration of nitrocefin (typically at or below the Kₘ) and varying concentrations of the inhibitor (4-methoxyphenylboronic acid).

    • Include a control without the inhibitor.

    • Measure the initial reaction velocities for each inhibitor concentration.

  • Data Analysis:

    • Plot the reaction rates against the inhibitor concentrations.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis-Menten constant of the substrate.

Potential as a Reactive Oxygen Species (ROS) Sensor

Arylboronic acids and their pinacol esters can react with hydrogen peroxide (H₂O₂), a key reactive oxygen species, leading to the oxidative cleavage of the carbon-boron bond to form a phenol. This reaction forms the basis for the design of fluorescent probes for detecting H₂O₂ in biological systems.

It has been reported that this compound can act as an endogenous peroxide sensor in MCF-7 breast cancer cells, leading to the induction of genes involved in DNA repair and antioxidant mechanisms.[4] The precise signaling pathways activated by this process require further elucidation.

ROS_Sensing_Pathway cluster_0 Cellular Environment (e.g., MCF-7) MPBE 2-(4-Methoxyphenyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Oxidation Oxidative Cleavage MPBE->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Phenol 4-Methoxyphenol Oxidation->Phenol Signaling Intracellular Signaling Cascade (Putative) Phenol->Signaling Gene_Expression Induction of DNA Repair & Antioxidant Genes Signaling->Gene_Expression

Figure 3: Proposed mechanism of ROS sensing and downstream signaling.

Note: The original study describing this compound as a peroxide sensor in MCF-7 cells could not be retrieved. The following is a general protocol for such an investigation.

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed MCF-7 cells in multi-well plates.

    • Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

    • For a positive control for oxidative stress, treat a set of cells with a known ROS inducer (e.g., H₂O₂).

  • Measurement of Intracellular ROS (Example using a fluorescent probe):

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with a general ROS-sensitive fluorescent dye (e.g., DCFH-DA) according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize using fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS.

  • Gene Expression Analysis (by quantitative PCR):

    • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes involved in DNA repair (e.g., GADD45A, XRCC1) and antioxidant response (e.g., HMOX1, NQO1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Data Analysis: Calculate the relative fold change in gene expression in treated cells compared to control cells using the ΔΔCt method.

Summary and Future Perspectives

This compound is a compound with a well-defined and critical role in synthetic organic chemistry. Its "mechanism of action" in this context is the well-understood catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The exploration of its direct biological activities is an emerging area. The inhibitory effect of its corresponding boronic acid on β-lactamases highlights the potential for developing novel antibacterial agents. Furthermore, its reported ability to sense intracellular peroxide and modulate gene expression in cancer cells suggests a potential role in probing and influencing cellular redox signaling pathways.

Future research should focus on validating the ROS-sensing properties of this compound in various cell types and elucidating the downstream signaling pathways and transcriptional changes it induces. A deeper understanding of these biological mechanisms could open new avenues for its application in drug development and as a chemical biology tool.

References

An In-Depth Technical Guide to 4-Methoxyphenylboronic Acid Pinacol Ester: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxyphenylboronic acid pinacol ester, a key reagent in modern organic synthesis, particularly in the realm of pharmaceutical development. This document details its synthesis via the Nobel Prize-winning Miyaura borylation, its characterization, and its critical role in the Suzuki-Miyaura cross-coupling reaction for the construction of complex molecular architectures found in various drug candidates.

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

The most common and efficient method for the synthesis of 4-methoxyphenylboronic acid pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, in this case, 4-bromoanisole, with a diboron reagent, bis(pinacolato)diboron (B₂pin₂). The reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.

A notable advancement in this methodology is the ability to perform the reaction in environmentally benign solvents like water at room temperature, facilitated by micellar catalysis.

Experimental Protocol: Miyaura Borylation of 4-Bromoanisole

This protocol is adapted from established methods for Miyaura borylation reactions.

Materials:

  • 4-Bromoanisole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-methoxyphenylboronic acid pinacol ester as a white solid.

Quantitative Data:

ParameterValueReference
Typical Yield~93%
Purity>95%

Characterization Data

Accurate characterization of 4-methoxyphenylboronic acid pinacol ester is crucial for its effective use in subsequent reactions. The following table summarizes its key physical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₁₃H₁₉BO₃
Molecular Weight 234.10 g/mol
Appearance White solid
CAS Number 171364-79-7

Spectroscopic Data:

SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz) δ 7.74 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H), 3.82 (s, 3H), 1.33 (s, 12H)
¹³C NMR (CDCl₃, 101 MHz) δ 161.2, 136.5, 113.3, 83.5, 55.1, 24.8

Application in Suzuki-Miyaura Cross-Coupling

4-Methoxyphenylboronic acid pinacol ester is a versatile reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and substituted aromatic compounds that are common motifs in drug molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid Pinacol Ester with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid pinacol ester with an aryl halide, such as 4-iodoanisole.

Materials:

  • 4-Methoxyphenylboronic acid pinacol ester

  • 4-Iodoanisole

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), 4-iodoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd/C (10 wt. %, 1.4 mol% of Pd).

  • Add DMF (8 mL) to the flask.

  • Heat the reaction mixture to reflux (or use microwave irradiation) and stir for the appropriate time (monitor by TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for a Representative Reaction:

The Suzuki-Miyaura coupling of various aryl halides with arylboronic acids can achieve high yields. For instance, the coupling of 4-iodoanisole with phenylboronic acid has been reported to yield up to 92% of the corresponding biaryl product.

Role in Drug Discovery and Development

The 4-methoxyphenyl moiety is a common structural feature in many biologically active compounds. The use of 4-methoxyphenylboronic acid pinacol ester allows for the efficient incorporation of this group into drug candidates, facilitating the exploration of structure-activity relationships (SAR).

Synthesis of Combretastatin Analogues

Combretastatin A-4 is a natural product with potent anti-cancer properties that inhibits tubulin polymerization. The synthesis of analogues of combretastatin A-4 is an active area of research to develop more effective and stable anti-cancer agents. 4-Methoxyphenylboronic acid and its esters are key building blocks in the synthesis of combretastatin A-4 analogues where the 4-methoxyphenyl group constitutes one of the aromatic rings of the stilbene core.

Development of Kinase Inhibitors

Kinases are crucial targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors often involves the construction of heterocyclic scaffolds decorated with various aromatic substituents. The Suzuki-Miyaura coupling is a favored method for creating these complex molecules. Arylboronic acid pinacol esters, including the 4-methoxyphenyl derivative, are used to introduce specific pharmacophoric elements that can enhance binding affinity and selectivity for the target kinase.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes and their significance, the following diagrams are provided.

Miyaura_Borylation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products 4-Bromoanisole 4-Bromoanisole Oxidative_Addition Oxidative Addition 4-Bromoanisole->Oxidative_Addition B2pin2 Bis(pinacolato)diboron Transmetalation Transmetalation B2pin2->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Transmetalation->Ar-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product 4-Methoxyphenylboronic Acid Pinacol Ester Reductive_Elimination->Product

Caption: Catalytic cycle of the Miyaura borylation reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Product Aryl_Halide Aryl Halide (e.g., 4-Iodoanisole) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Ester 4-Methoxyphenylboronic Acid Pinacol Ester Transmetalation Transmetalation Boronic_Ester->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Aryl Halide, B2pin2, Base, Catalyst Reaction Heat and Stir Reactants->Reaction Extraction Aqueous Work-up Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile boronic acid pinacol ester is a key building block in synthetic organic chemistry, particularly for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] It is a powerful and widely used method for constructing C-C bonds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[2] this compound, also known as 4-methoxyphenylboronic acid pinacol ester, is an electron-rich coupling partner frequently employed in the synthesis of complex organic molecules.[3][4]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Oxidative\nAddition->Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Oxidative\nAddition Transmetalation Transmetalation Transmetalation->Ar-Pd(II)-X(L2) B(OR)2(OH) B(OR)2(OH) Transmetalation->B(OR)2(OH) X- X- Transmetalation->X- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Transmetalation Reductive\nElimination Reductive Elimination Reductive\nElimination->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the organic electrophile (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester (Ar'-B(OR)2) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Applications

The Suzuki coupling reaction with this compound is instrumental in the synthesis of a wide array of compounds, including:

  • Pharmaceutical Intermediates: Construction of the core scaffolds of various drug candidates.

  • Functional Materials: Synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with specific electronic and optical properties.

  • Agrochemicals: Development of new herbicides and pesticides.

  • Natural Product Synthesis: Formation of key C-C bonds in the total synthesis of complex natural products.

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of an aryl halide with this compound. The specific conditions may need to be optimized for different substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Boronic Ester, Base, and Catalyst/Ligand Solvent Add Degassed Solvent Reactants->Solvent Inert Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor by TLC, GC, or LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Materials and Equipment
  • Reactants:

    • Aryl halide (e.g., aryl bromide, iodide, chloride, or triflate)

    • This compound (typically 1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

    • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF, often with water)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for work-up and purification

    • Thin-layer chromatography (TLC) plates, Gas chromatography (GC), or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

    • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if necessary).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides.

Table 1: Coupling with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
4-BromotoluenePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901692
1-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃DMF110888
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1002475

Table 2: Coupling with Aryl Chlorides

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄Toluene1001885
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1102482
1-Chloro-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃DMF1201278
2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-Amyl alcohol1102465

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are representative examples and may require optimization for specific applications. The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[1]

Troubleshooting

  • Low Yield:

    • Protodeboronation: The C-B bond of the boronic ester can be cleaved, especially with electron-rich boronic esters in the presence of base and water.[3] Consider using a less aqueous solvent system or a milder base.

    • Catalyst Inactivity: Ensure the reaction is performed under strictly inert conditions to prevent catalyst decomposition. Consider using more robust ligands like SPhos or XPhos for challenging substrates.[3]

    • Homocoupling: The boronic ester can couple with itself. This is more prevalent if the cross-coupling is slow. A more active catalyst system may be required.

  • Incomplete Reaction:

    • Increase reaction time or temperature.

    • Increase catalyst loading.

    • Ensure the base is sufficiently strong and soluble in the reaction medium.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds.

References

Application Notes and Protocol for Suzuki-Miyaura Reaction with 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[2][3]

This document provides a detailed protocol for the Suzuki-Miyaura reaction using 4-methoxyphenylboronic acid pinacol ester as the organoboron coupling partner. Pinacol esters are frequently used due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to their corresponding boronic acids.[1][4] They are stable to air and moisture, allowing for easier storage and handling, and can be purified by chromatography.[4]

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.[6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid pinacol ester with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Amount (mmol)
Aryl BromideAr-Br-1.0
4-Methoxyphenylboronic Acid Pinacol EsterC₁₃H₁₉BO₃234.101.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.560.01 - 0.05
Base (e.g., K₂CO₃ or K₃PO₄)K₂CO₃ / K₃PO₄138.21 / 212.272.0 - 3.0
Solvent (e.g., Dioxane/Water or Toluene/Water)--5 - 10 mL
Reaction Setup and Procedure
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification
  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Characterization

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common parameters that can be varied for optimization.

ParameterCommon Choices and Considerations
Palladium Catalyst Pd(PPh₃)₄: A common and effective catalyst. Pd(dppf)Cl₂: Often used for more challenging substrates. Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos): For highly efficient couplings, especially with aryl chlorides.[7]
Base K₂CO₃: A widely used and effective base. K₃PO₄: A stronger base, often used for less reactive aryl halides. Cs₂CO₃: A strong base that can be effective in difficult couplings. Aqueous bases are typically used to facilitate the transmetalation step. [8]
Solvent Dioxane/Water, Toluene/Water, THF/Water: Common biphasic solvent systems. The presence of water is often crucial for the reaction.[1] Anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) can also be employed to reduce protodeboronation. [9]
Temperature Typically ranges from 80 °C to 110 °C. The optimal temperature depends on the reactivity of the substrates and the catalyst system.

Visualizing the Workflow

The following diagrams illustrate the general reaction scheme and the experimental workflow for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Reaction General Scheme for Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_conditions Conditions ArylHalide Aryl Halide (Ar-X) Product Biaryl Product (Ar-Ar') ArylHalide->Product BoronicEster 4-Methoxyphenylboronic Acid Pinacol Ester BoronicEster->Product Catalyst Pd(0) Catalyst Catalyst->Product Catalyst Base Base Base->Product Base, Solvent, Heat

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Reaction Start Start Setup 1. Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - Aryl Halide - Boronic Ester - Catalyst - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating 2. Reaction (Heating & Stirring) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup 3. Workup (Extraction & Washing) Monitoring->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of aryl halides. This versatile reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are pivotal in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryls, styrenes, and polyolefins. The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[1][2] The use of this compound, a pinacol ester of 4-methoxyphenylboronic acid, offers several advantages, including enhanced stability, ease of handling, and purification compared to the corresponding boronic acid.[3] This document outlines various palladium catalyst systems and detailed protocols to facilitate the successful application of this important synthetic transformation.

Data Presentation: Performance of Palladium Catalysts

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with different aryl halides.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001>95
24-BromotoluenePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane251295
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O801865-80
42-BromopyridinePd₂(dba)₃ (1.5)1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (3)KFDioxane1101874

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O1001892
24-ChlorotoluenePalladacycle 19a (0.01)-KFToluene8020High
32-ChloropyridinePd₂(dba)₃ (1.5)2-(Dicyclohexylphosphino)biphenyl (3)K₃PO₄Dioxane1102285

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Coupling with Aryl Chlorides

Aryl chlorides are often less reactive than their bromide or iodide counterparts and may require more active catalyst systems and harsher reaction conditions.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1, 5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, combine the aryl chloride, this compound, palladium precatalyst, and base in a sealable reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture to the appropriate temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the residue by chromatography.

Mandatory Visualizations

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Ester, Base, Catalyst, and Ligand B Seal Vessel and Inert Atmosphere Exchange A->B C Add Degassed Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry Organic Layer H->I J Concentrate I->J K Purify by Chromatography J->K

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ (Base) PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

Application Notes and Protocols for Solvent Selection in Reactions with 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylboronic acid pinacol ester is a versatile and widely utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it an attractive building block for the formation of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules.[1][2] The choice of solvent is a critical parameter that significantly influences the reaction's yield, rate, and selectivity. A judiciously selected solvent can improve the solubility of reactants, stabilize catalytic intermediates, and modulate the reactivity of the base, thereby optimizing the overall reaction performance.[2][3]

These application notes provide a comprehensive guide to solvent selection for reactions involving 4-methoxyphenylboronic acid pinacol ester, with a focus on the Suzuki-Miyaura cross-coupling reaction. This document includes tabulated data on solvent properties and their impact on reaction outcomes, detailed experimental protocols, and diagrams to illustrate key concepts and workflows.

Factors Influencing Solvent Selection

The selection of an optimal solvent for reactions with 4-methoxyphenylboronic acid pinacol ester is a multifactorial decision. The following diagram illustrates the key considerations:

SolventSelection Solvent Selection Criteria Solubility Solubility of Reactants & Catalyst SolventSelection->Solubility ReactionKinetics Reaction Kinetics & Temperature SolventSelection->ReactionKinetics CatalystStability Catalyst Stability & Activity SolventSelection->CatalystStability BaseActivity Base Activity & Solubility SolventSelection->BaseActivity SideReactions Minimization of Side Reactions SolventSelection->SideReactions Workup Ease of Work-up & Purification SolventSelection->Workup

Caption: Key factors influencing solvent selection.

Solubility of 4-Methoxyphenylboronic Acid Pinacol Ester

General Solubility Profile:

Solvent ClassGeneral SolubilityExamples
Ethereal SolventsHighTHF, 2-MeTHF, 1,4-Dioxane, CPME
Aromatic HydrocarbonsModerate to HighToluene, Xylene
Polar Aprotic SolventsModerate to HighDMF, DMAc, Acetonitrile
Chlorinated SolventsHighDichloromethane, Chloroform
AlcoholsModerateMethanol, Ethanol, Isopropanol
Non-polar HydrocarbonsLowHexane, Heptane, Cyclohexane

Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most common application for 4-methoxyphenylboronic acid pinacol ester. The solvent plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Commonly Used Solvents and Their Properties

The following table summarizes the properties of frequently used solvents in Suzuki-Miyaura reactions and their general impact on the reaction outcome.

SolventBoiling Point (°C)Dielectric Constant (ε)General Remarks
Ethereal Solvents
1,4-Dioxane1012.2A versatile and widely used solvent for Suzuki-Miyaura couplings. Good at solvating both organic and inorganic reagents. Often used with water as a co-solvent.[3]
Tetrahydrofuran (THF)667.6Another common ethereal solvent, suitable for reactions at lower temperatures.[5]
2-Methyl-THF (2-MeTHF)806.2A greener alternative to THF with a higher boiling point and lower water miscibility, which can simplify work-up.[5]
Cyclopentyl methyl ether (CPME)106-A greener and safer alternative to other ethereal solvents with a high boiling point and resistance to peroxide formation.[4]
Aromatic Solvents
Toluene1112.4A common non-polar solvent, often used for higher temperature reactions. Can be used in biphasic systems with water.
Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)15336.7A highly polar solvent that can accelerate reactions, but can also lead to side reactions and can be difficult to remove.
Acetonitrile (MeCN)8237.5A polar solvent that can be effective, but in some cases, may lead to different selectivity compared to non-polar solvents.[3]
Alcoholic Solvents
Ethanol/Water Mixtures~78-100VariableGreen and cost-effective solvent systems that can be highly effective, particularly for the coupling of aryl bromides and iodides. The water component is crucial for dissolving the inorganic base and facilitating the activation of the boronic ester.[1][6]
Quantitative Data on Solvent Effects

While specific data for the Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid pinacol ester across a wide range of solvents is limited, the following table presents representative yields for the coupling of an aryl bromide with an arylboronic acid/ester in different ethereal solvents to illustrate the impact of solvent choice.

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF801295
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF801292
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane801296

Data adapted from a comparative study on ether solvents.[5] The specific substrate is phenylboronic acid, but similar trends are expected for 4-methoxyphenylboronic acid pinacol ester.

Experimental Protocols

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

cluster_0 Reaction Setup cluster_1 Work-up and Purification a Combine Aryl Halide, 4-Methoxyphenylboronic Acid Pinacol Ester, and Base in Reaction Vessel b Add Solvent a->b c Degas the Reaction Mixture b->c d Add Palladium Catalyst and Ligand c->d e Heat to Desired Temperature d->e f Cool to Room Temperature e->f Reaction Monitoring (TLC, GC/MS) g Quench Reaction (e.g., with water) f->g h Extract with Organic Solvent g->h i Dry Organic Layer h->i j Concentrate in vacuo i->j k Purify by Column Chromatography j->k

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid Pinacol Ester in Dioxane/Water

This protocol is a representative example for the synthesis of 4,4'-dimethoxybiphenyl.

Materials:

  • 4-Bromoanisole

  • 4-Methoxyphenylboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,4'-dimethoxybiphenyl.

Protocol 2: Suzuki-Miyaura Coupling in an Ethanol/Water System

This protocol offers a greener alternative to traditional solvent systems.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • 4-Methoxyphenylboronic acid pinacol ester

  • Sodium carbonate (Na₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a reaction flask, dissolve the aryl bromide (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv) in a 3:2 mixture of ethanol and water (5 mL).[6]

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 1-3 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure product.

Minimizing Side Reactions: Protodeboronation

A common side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid or ester, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This side reaction consumes the boronic ester and reduces the overall yield.

Factors Influencing Protodeboronation:

  • Elevated Temperatures: Higher temperatures can accelerate protodeboronation.

  • Presence of Water: While water is often beneficial, excessive amounts or prolonged reaction times in aqueous media can promote this side reaction.

  • Base Strength: The choice and concentration of the base can play a role.

  • Solvent: The solvent can influence the rate of protodeboronation. For instance, studies have shown that protodeboronation can be significant in acidic media like acetic acid.[7] In the context of Suzuki-Miyaura coupling, the basic conditions are of greater relevance. The rate of base-catalyzed protodeboronation can be influenced by the solvent's ability to facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid.[5]

Strategies to Minimize Protodeboronation:

  • Use the boronic acid pinacol ester in a slight excess (1.1-1.5 equivalents).

  • Carefully control the reaction temperature and time.

  • Optimize the amount of water in biphasic systems.

  • Screen different bases to find one that promotes the desired coupling without significantly accelerating protodeboronation.

Conclusion

The selection of an appropriate solvent is a critical step in optimizing reactions involving 4-methoxyphenylboronic acid pinacol ester. Ethereal solvents like 1,4-dioxane and THF, as well as greener alternatives such as 2-MeTHF and CPME, are generally effective for Suzuki-Miyaura cross-coupling reactions.[4][5] Aromatic solvents like toluene are suitable for higher temperature applications. For more environmentally friendly processes, ethanol/water mixtures have proven to be highly efficient.[1][6] Researchers and drug development professionals should consider the solubility of all reaction components, the desired reaction temperature, the stability of the catalyst and reagents, and the ease of work-up when selecting a solvent system. The provided protocols offer a starting point for the development of robust and efficient synthetic procedures.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds. This protocol focuses on the application of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable and easily handled boronic acid pinacol ester, in the palladium-catalyzed synthesis of a diverse range of biaryl compounds. Its electron-donating methoxy group and the pinacolato protecting group contribute to its stability and reactivity in cross-coupling reactions. These notes provide detailed experimental procedures, quantitative data on reaction yields with various coupling partners, and visualizations of the reaction mechanism and workflow.

Core Concepts

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1] The use of boronic acid pinacol esters, such as this compound, offers advantages in terms of stability, ease of purification, and reduced propensity for side reactions like protodeboronation compared to the corresponding boronic acids.[2][3] The reaction is highly valued for its tolerance of a wide array of functional groups, allowing for the synthesis of complex molecules.[4]

Data Presentation: Synthesis of Biaryl Compounds

The following table summarizes the yields of biaryl compounds synthesized via the Suzuki-Miyaura coupling of this compound with various aryl halides under palladium catalysis.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801295
24-ChlorobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001892
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃DMF901688
42-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄t-BuOH/H₂O1002475
51-Iodo-3,5-dimethylbenzenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851297
64-BromobenzaldehydePd(OAc)₂ (2) / PCy₃ (4)K₂CO₃Toluene/H₂O901485
7Methyl 4-bromobenzoatePd(dppf)Cl₂ (3)CsF1,4-Dioxane1002090
81-Bromo-2-fluorobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1102482

Yields are for the isolated product after purification.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the synthesis of biaryl compounds by coupling this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas line

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Transmetalation + [Ar'B(OR)₂OH]⁻ Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of biaryl compounds using the described protocol.

Experimental_Workflow Start 1. Reaction Setup (Aryl Halide, Boronic Ester, Base, Catalyst) Reaction 2. Add Solvent & Heat (Monitor by TLC/LC-MS) Start->Reaction Workup 3. Work-up (Cool, Dilute, Wash) Reaction->Workup Extraction 4. Extraction (Separate Layers, Extract Aqueous Phase) Workup->Extraction Drying 5. Dry & Concentrate (Dry with Na₂SO₄, Evaporate Solvent) Extraction->Drying Purification 6. Purification (Column Chromatography) Drying->Purification End 7. Pure Biaryl Product (Characterize) Purification->End

Caption: General experimental workflow for biaryl synthesis.

Troubleshooting Common Issues

This logical diagram provides a guide for troubleshooting common problems encountered during the synthesis.

Troubleshooting_Logic Problem Problem LowYield Low or No Conversion Problem->LowYield SideProducts Multiple Side Products Problem->SideProducts Cause1 Possible Causes: - Inactive Catalyst - Poor Quality Reagents - Insufficient Heating LowYield->Cause1 Cause2 Possible Causes: - Protodeboronation - Homocoupling - Impure Starting Materials SideProducts->Cause2 Solution1 Solutions: - Use fresh catalyst/reagents - Ensure proper temperature - Degas solvent thoroughly Cause1->Solution1 Solution2 Solutions: - Use anhydrous conditions - Optimize base/solvent - Purify starting materials Cause2->Solution2

Caption: Troubleshooting guide for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 4-Methoxyphenylboronic Acid Pinacol Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylboronic acid pinacol ester is a versatile and highly valuable reagent in modern medicinal chemistry. As a stable, easy-to-handle boronic acid derivative, it serves as a key building block in the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl structures.[1] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[1] The 4-methoxyphenyl moiety introduced by this reagent is a common feature in a variety of biologically active compounds, including potent anticancer agents. This document provides detailed application notes, experimental protocols, and relevant biological data associated with the use of 4-methoxyphenylboronic acid pinacol ester in medicinal chemistry.

Synthetic Applications

The primary application of 4-methoxyphenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the 4-methoxyphenyl group and various aryl or heteroaryl halides or triflates.[1] The pinacol ester offers advantages over the free boronic acid, including enhanced stability and easier purification.[2]

General Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

The reagent itself can be readily synthesized from 4-methoxyphenylboronic acid and pinacol.

ReactantsProductYield (%)Reference
4-Methoxyphenylboronic acid, Pinacol4-Methoxyphenylboronic acid pinacol ester93[3]
Suzuki-Miyaura Cross-Coupling Reactions

4-Methoxyphenylboronic acid pinacol ester is an excellent coupling partner for the synthesis of substituted biphenyls, a scaffold present in numerous pharmaceutical agents.

Coupling Partner 1Coupling Partner 2ProductYield (%)Catalyst/BaseReference
4-Methoxyphenylboronic acid4-Bromoanisole4,4'-Dimethoxybiphenyl>99Pd/RHA, K2CO3[4]
Phenylboronic acid4-Bromoanisole4-Methoxybiphenyl92Pd(PPh₃)₄, K₃PO₄[5]
4-Methoxyphenylboronic acidBromobenzene4-Methoxybiphenyl>99Pd(NH₃)₄Cl₂, Triton X-100[6]

Applications in Anticancer Research: Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a potent natural product that exhibits strong antitumor activity by inhibiting tubulin polymerization.[7][8] The core structure of CA-4 features two phenyl rings, one of which is a 3,4,5-trimethoxyphenyl group and the other is a 3-hydroxy-4-methoxyphenyl group, connected by a cis-alkene bridge.[9][10] The 4-methoxyphenyl moiety is crucial for its biological activity.[10] 4-Methoxyphenylboronic acid and its pinacol ester are key reagents for synthesizing biphenyl analogues of CA-4, where the alkene bridge is replaced by a direct C-C bond, to create more stable drug candidates.[10]

Biological Activity of Combretastatin A-4 Analogues

The following table summarizes the in vitro cytotoxicity (IC50) of biphenyl analogues of Combretastatin A-4, which can be synthesized using 4-methoxyphenylboronic acid derivatives, against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Biphenyl CA-4 analogueHT-29 (Colon)0.23[10]
Biphenyl CA-4 analogueMCF-7 (Breast)0.18[10]
Biphenyl CA-4 analogueA549 (Lung)0.20[10]
Combretastatin A-4HT-29 (Colon)<0.01[10]
Combretastatin A-4MCF-7 (Breast)<0.01[10]
Combretastatin A-4A549 (Lung)<0.01[10]

Signaling Pathway and Mechanism of Action

Compounds synthesized using 4-methoxyphenylboronic acid pinacol ester, such as Combretastatin A-4 analogues, primarily exert their anticancer effects by targeting the microtubule network within cancer cells.[7][8]

Tubulin Polymerization Inhibition: These biphenyl compounds bind to the colchicine-binding site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly.[11][12] This leads to the inhibition of tubulin polymerization, resulting in a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[11]

PI3K/Akt Signaling Pathway: Recent studies have shown an interplay between microtubule-targeting agents and the PI3K/Akt signaling pathway.[13][14] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[15][16] Some tubulin inhibitors have been shown to modulate this pathway, suggesting a multi-faceted mechanism of action that contributes to their potent anticancer activity.[13] Disruption of the microtubule network can lead to cellular stress, which in turn can influence the activity of key proteins in the PI3K/Akt pathway.

G Mechanism of Action of Combretastatin A-4 Analogues cluster_0 Drug Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects CA4_Analogue Combretastatin A-4 Analogue (from 4-Methoxyphenylboronic acid pinacol ester) Tubulin β-Tubulin (Colchicine Binding Site) CA4_Analogue->Tubulin Binds to PI3K_Akt PI3K/Akt Pathway CA4_Analogue->PI3K_Akt Modulates Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis PI3K_Akt->Apoptosis Regulates CellCycleArrest->Apoptosis Induces

Figure 1. Mechanism of action for Combretastatin A-4 analogues.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

This protocol describes the synthesis of the title reagent from the corresponding boronic acid.

Materials:

  • 4-Methoxyphenylboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Drying agent (e.g., MgSO₄)

  • Magnetic stirrer and heating plate

  • Round-bottom flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq) and pinacol (1.2 eq).

  • Add anhydrous solvent under an inert atmosphere.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-methoxyphenylboronic acid pinacol ester as a solid.

G Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester Start Start Reactants Combine: - 4-Methoxyphenylboronic acid - Pinacol - Anhydrous Solvent Start->Reactants Reaction Stir at RT or heat (Inert Atmosphere) Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Methoxyphenylboronic Acid Pinacol Ester Purification->Product End End Product->End

Figure 2. Workflow for the synthesis of the title reagent.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Methoxyphenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general method for the synthesis of 4-methoxybiphenyl derivatives.

Materials:

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Magnetic stirrer and heating plate

  • Round-bottom flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide, 4-methoxyphenylboronic acid pinacol ester, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

G Suzuki-Miyaura Coupling Workflow Start Start Setup Combine Reactants: - Aryl Bromide - 4-Methoxyphenylboronic acid pinacol ester - Pd Catalyst & Base Start->Setup Inert Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat (80-100 °C) & Stir Solvent->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Biphenyl Product Purification->Product End End Product->End

Figure 3. General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

4-Methoxyphenylboronic acid pinacol ester is a critical reagent for the synthesis of medicinally relevant compounds, particularly in the field of oncology. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for constructing the 4-methoxyphenyl-containing biaryl scaffold found in potent tubulin polymerization inhibitors like Combretastatin A-4 analogues. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. Further exploration of this reagent in the synthesis of inhibitors for other biological targets is a promising avenue for future drug discovery efforts.

References

Application Notes and Protocols for 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in key carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. This versatile boronic ester is a staple in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Overview of this compound

This compound is an air- and moisture-stable crystalline solid that serves as a key building block in a variety of cross-coupling reactions. The pinacol ester group provides stability for purification and handling, while the 4-methoxyphenyl group offers a common structural motif in biologically active molecules.

Synthesis via Miyaura Borylation:

A common method for the synthesis of this and other arylboronic esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the use of bis(pinacolato)diboron (B₂pin₂) and an aryl halide.[1]

General Protocol for Miyaura Borylation:

A general procedure for the synthesis of arylboronic esters involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., potassium acetate - KOAc)

  • Anhydrous solvent (e.g., dioxane or DMSO)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-3 mol%), and base (3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Miyaura_Borylation_Workflow reagents Combine Aryl Halide, B₂pin₂, Catalyst, Base solvent Add Anhydrous Solvent reagents->solvent In Schlenk Flask reaction Heat under Inert Atmosphere (80-100°C) solvent->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup After cooling purification Column Chromatography workup->purification product 2-(4-Methoxyphenyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane purification->product

Fig. 1: Experimental workflow for Miyaura Borylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and other conjugated systems. This compound is an excellent coupling partner in these reactions.

Quantitative Data for Suzuki-Miyaura Coupling:
EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901295
22-BromopyridinePd(PPh₃)₄ (5)Cs₂CO₃Toluene1001688
31-IodonaphthalenePd(OAc)₂ (2) / SPhos (4)K₃PO₄2-MeTHF/H₂O80892
44-ChlorotolueneCataCXium A (2)Cs₂CO₃Dioxane/H₂O1002475
Detailed Protocol for Suzuki-Miyaura Coupling:

This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 8-24 hours.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base solvent Add Degassed Dioxane/H₂O reagents->solvent In Schlenk Tube reaction Heat at 90°C solvent->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup After cooling purification Column Chromatography workup->purification product Biaryl Product purification->product

Fig. 2: Experimental workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. While traditionally performed with aryl halides, variations using arylboronic acids or esters have been developed.

Quantitative Data for Sonogashira-type Coupling:
EntryAlkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHF60685
21-OctynePdCl₂(PPh₃)₂ (3)CuI (1.5)PiperidineDMF801278
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Toluene1001890 (copper-free)
4Propargyl alcoholPdCl₂(dppf) (3)CuI (2)DIPAAcetonitrile70882
Detailed Protocol for Sonogashira Coupling:

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide, a reaction for which the title compound is a precursor.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., triethylamine - Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira_Workflow reagents Combine Aryl Halide, Pd Catalyst, CuI solvent_base Add Solvent, Base, and Alkyne reagents->solvent_base In Schlenk Flask reaction Heat at 60°C solvent_base->reaction filtration Filter through Celite reaction->filtration After cooling workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification product Aryl Alkyne Product purification->product

Fig. 3: Experimental workflow for Sonogashira Coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[2] An oxidative version of this reaction allows for the use of arylboronic acids.

Quantitative Data for Oxidative Heck-type Reaction:
EntryAlkene PartnerPd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001685
2StyrenePd(OAc)₂ (2)dppp (3)-Acetone701589 (base-free)
3Ethyl acrylatePd(OAc)₂ (3)-NaOAcNMP1202478
4CyclohexenePdCl₂(PPh₃)₂ (5)-Ag₂CO₃Dioxane1001265
Detailed Protocol for Oxidative Heck-type Reaction:

The following is a general procedure for the palladium-catalyzed oxidative Heck reaction of an arylboronic acid with an alkene.

Materials:

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • In a pressure tube, combine the arylboronic acid, palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Workflow reagents Combine Arylboronic Acid, Pd Catalyst, Ligand, Base solvent_alkene Add Solvent and Alkene reagents->solvent_alkene In Pressure Tube reaction Heat at 100°C solvent_alkene->reaction workup Aqueous Workup reaction->workup After cooling purification Column Chromatography workup->purification product Substituted Alkene purification->product

Fig. 4: Experimental workflow for the Heck Reaction.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds using a copper catalyst.[3][4] This reaction is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination.

Quantitative Data for Chan-Lam N-Arylation:
EntryAmine/Amide PartnerCu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT4891
2MorpholineCuI (5)K₂CO₃Toluene1102485
3BenzimidazoleCu(OAc)₂ (10)Et₃NMethanolRT1293
4Pyrrolidine[Cu(DMAP)₄I]I (2)-MethanolRT0.590
Detailed Protocol for Chan-Lam N-Arylation:

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base (e.g., pyridine, 2.0 equiv)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a round-bottom flask open to the air, add the arylboronic acid, copper(II) acetate, and the amine.

  • Add the solvent and the base.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Chan_Lam_Workflow reagents Combine Arylboronic Acid, Cu(OAc)₂, Amine solvent_base Add Solvent and Base reagents->solvent_base In Flask reaction Stir at Room Temp (Open to Air) solvent_base->reaction filtration Filter through Celite reaction->filtration workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification product N-Aryl Amine purification->product

Fig. 5: Experimental workflow for Chan-Lam Coupling.

References

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-methoxyphenylboronic acid pinacol ester. This versatile reagent is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound and an organohalide.[3][4] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid or ester for the crucial transmetalation step.[3][5] Pinacol esters, such as 4-methoxyphenylboronic acid pinacol ester, offer enhanced stability and ease of handling compared to their corresponding boronic acids.[6]

The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination R1-R2 Biaryl Product (R1-R2) pd2_trans->R1-R2 R1-X Aryl Halide (R1-X) R2-B(pin) 4-Methoxyphenylboronic Acid Pinacol Ester (R2-B(pin)) Base Base (e.g., K3PO4)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 4-methoxyphenylboronic acid pinacol ester. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Deionized water

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, boronic ester, and base in a Schlenk flask. B Add solvent. A->B C Degas the mixture (e.g., Ar bubbling). B->C D Add palladium catalyst under inert atmosphere. C->D E Heat the reaction mixture with stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with EtOAc. F->G H Wash with water and brine. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (3.0 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of inert gas.

  • Through the septum, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[8]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the required time (typically 12-24 hours).[8] The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. The following tables summarize representative data for the coupling of various aryl halides with phenylboronic acid derivatives, providing a baseline for optimization.

Table 1: Effect of Different Bases on Yield

EntryAryl HalideBoronic Acid DerivativeBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
14-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292[8]
24-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidCs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288[8]
34-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidK₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285[8]

Table 2: Comparison of Palladium Catalysts and Ligands

EntryAryl HalideBoronic Acid/EsterCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl ChlorideArylboronic AcidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane8024High[3]
2Aryl Bromide6-Methoxypyridyl-2-boronic esterPd(OAc)₂ / SPhos (2)K₃PO₄Dioxane/H₂O60694[4]
3Iodo CompoundBoronic EsterPd₂(dba)₃ / XPhos (3)K₃PO₄Dioxane1001-[9]
4Aryl HalideArylboronic AcidPd(OAc)₂ (0.5)-WEBRT--[10]

Note: Yields are highly substrate-dependent. The data presented is for illustrative purposes to guide condition selection.

Troubleshooting and Considerations

  • Low Yields: In case of low yields, consider screening different palladium catalysts, ligands, bases, and solvents. Temperature and reaction time may also need optimization.

  • Protodeborylation: The cleavage of the C-B bond by a proton source is a common side reaction. Using a pinacol ester and anhydrous conditions can mitigate this issue.[4]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid derivative can occur, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture is crucial.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction setup and duration is critical for catalyst stability and to prevent side reactions.

By following this detailed protocol and considering the provided data, researchers can effectively employ 4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable biaryl compounds.

References

Application Notes and Protocols for 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. The primary applications highlighted are the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds, respectively. This document offers detailed experimental protocols and quantitative data to facilitate the successful implementation of these reactions in a laboratory setting.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This compound serves as a stable and efficient source of the 4-methoxyphenyl moiety in these transformations, leading to the synthesis of various biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
21-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80892
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene1101688
44-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)n-Butanol1002475
51-Iodo-3,5-dimethylbenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (3:1)85697
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol details the synthesis of 4,4'-dimethoxybiphenyl from 4-bromoanisole and this compound.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water to the reaction vessel via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4,4'-dimethoxybiphenyl.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle reagent reagent catalyst catalyst intermediate intermediate product product process process pd0 Pd(0)Ln oxidative_addition Oxidative Addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X      Ln oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_ester Ar'B(pin) boronic_ester->transmetalation base Base base->transmetalation pd_complex2 Ar-Pd(II)-Ar'      Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that facilitates the formation of a carbon-heteroatom bond, typically between an organoboron species and an amine or alcohol. This reaction provides a powerful alternative to traditional methods for synthesizing aryl amines and aryl ethers, often under milder conditions. This compound is an effective coupling partner in these transformations.

Quantitative Data for Chan-Lam Coupling

The following table presents typical reaction conditions and yields for the Chan-Lam coupling of this compound with various amines and phenols.

EntryCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine (2)DCMRT2485
2MorpholineCu(OAc)₂ (10)Et₃N (2)MeCNRT1890
3PhenolCu(OAc)₂ (15)Pyridine (2)Toluene601278
4p-ToluidineCu(OAc)₂ (10)Pyridine (2)DCMRT2482
5IndoleCu(OTf)₂ (10)DBU (1.5)MeCN501675
Experimental Protocol: Chan-Lam N-Arylation of Aniline

This protocol describes the synthesis of 4-methoxy-N-phenylaniline from aniline and this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM, 5 mL)

  • Open-flask reaction vessel

  • Magnetic stirrer

Procedure:

  • To an open flask, add this compound, aniline, and copper(II) acetate.

  • Add dichloromethane followed by pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), dilute the reaction mixture with dichloromethane (15 mL).

  • Wash the organic layer with 1 M HCl (2 x 10 mL) to remove pyridine, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-methoxy-N-phenylaniline.

Chan-Lam Catalytic Cycle

Chan_Lam_Cycle reagent reagent catalyst catalyst intermediate intermediate product product process process cu2 Cu(II) ligand_exchange Ligand Exchange cu2->ligand_exchange nucleophile R-XH (Amine/Alcohol) nucleophile->ligand_exchange cu_complex1 [Cu(II)-XR] ligand_exchange->cu_complex1 transmetalation Transmetalation cu_complex1->transmetalation boronic_ester Ar'B(pin) boronic_ester->transmetalation cu_complex2 [Ar'-Cu(III)-XR] transmetalation->cu_complex2 reductive_elimination Reductive Elimination cu_complex2->reductive_elimination coupled_product Ar'-XR reductive_elimination->coupled_product cu1 Cu(I) reductive_elimination->cu1 oxidation Oxidation (O₂) cu1->oxidation oxidation->cu2 Catalyst Regeneration Experimental_Workflow start_end start_end process process decision decision io io start Start reagents Weigh Reagents: - Boronic Ester - Coupling Partner - Catalyst & Ligand - Base start->reagents setup Assemble Reaction in Schlenk Tube reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat to Desired Temp with Stirring solvent->reaction monitoring Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete complete->reaction No workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O & Brine complete->workup Yes purification Purify Crude Product: - Column Chromatography workup->purification analysis Characterize Product: - NMR, MS, etc. purification->analysis end End analysis->end

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-methoxyphenylboronic acid pinacol ester. This versatile building block is crucial in pharmaceutical research and development, primarily for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Introduction

4-Methoxyphenylboronic acid pinacol ester is a key reagent in organic synthesis, valued for its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions. Its applications extend to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Furthermore, recent studies have highlighted its utility as a chemical probe, acting as an endogenous peroxide sensor in cellular models by inducing genes involved in DNA repair and antioxidant pathways.

This document outlines a robust and scalable protocol for the synthesis of 4-methoxyphenylboronic acid pinacol ester, suitable for producing kilogram quantities of high-purity material. Additionally, it details its application in studying cellular responses to oxidative stress.

Data Presentation

Table 1: Key Physical and Chemical Properties
PropertyValue
CAS Number 171364-79-7
Molecular Formula C13H19BO3
Molecular Weight 234.10 g/mol
Appearance White to off-white solid
Melting Point 77-81 °C
Table 2: Optimized Parameters for Scale-Up Synthesis
ParameterValue
Scale 10.0 mmol (small scale) to multi-kilogram (large scale)
Reactants 4-Methoxyphenylboronic acid, Pinacol
Solvent Diethyl ether or Tetrahydrofuran (THF)
Drying Agent Anhydrous Magnesium Sulfate (MgSO4)
Reaction Time 12-24 hours
Temperature Room Temperature
Work-up Filtration, Aqueous Wash
Purification Recrystallization or Column Chromatography
Typical Yield 93% (small scale)

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

This protocol is adapted from established procedures for large-scale synthesis of similar arylboronic acid pinacol esters and is designed for safe and efficient production.

Materials:

  • 4-Methoxyphenylboronic acid

  • Pinacol

  • Anhydrous diethyl ether (or THF)

  • Anhydrous magnesium sulfate (MgSO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Large-volume reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Large filtration apparatus (e.g., Nutsche filter)

  • Large-capacity rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a clean, dry, and inerted large-volume reaction vessel, charge 4-methoxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous diethyl ether (or THF) to the vessel with stirring until a slurry is formed. The typical solvent volume is 5-10 L per kg of boronic acid.

  • Drying Agent: Add anhydrous magnesium sulfate (1.5 eq) to the slurry.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the solid magnesium sulfate. Wash the filter cake with fresh anhydrous diethyl ether.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot hexanes or a mixture of hexanes and ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

    • Column Chromatography (for higher purity): For very high purity requirements, the crude product can be purified by flash column chromatography on silica gel impregnated with boric acid, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Cellular Application - Monitoring Oxidative Stress in MCF-7 Cells

This protocol describes the use of 4-methoxyphenylboronic acid pinacol ester to induce and study the antioxidant and DNA repair response in a breast cancer cell line.[1]

Materials:

  • MCF-7 human breast cancer cell line

  • 4-Methoxyphenylboronic acid pinacol ester (MPBE)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂) as a positive control for oxidative stress

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)

  • Primers for antioxidant and DNA repair genes (e.g., SOD2, CAT, GSTA1, BRCA1, RAD51) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of MPBE (e.g., 10-100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (H₂O₂).

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable method.

  • qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to analyze the expression levels of the target antioxidant and DNA repair genes. Normalize the expression data to the housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression in MPBE-treated cells compared to the vehicle control.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Methoxyphenylboronic Acid + Pinacol Reaction_Vessel Large-Volume Reactor (Room Temperature, 12-24h) Reactants->Reaction_Vessel Solvent Anhydrous Diethyl Ether/THF Solvent->Reaction_Vessel Drying_Agent Anhydrous MgSO4 Drying_Agent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Aqueous_Wash Aqueous Wash (NaHCO3, Brine) Filtration->Aqueous_Wash Drying Drying (MgSO4) Aqueous_Wash->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization (Hexanes/EtOAc) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Boric Acid-Silica Gel) Crude_Product->Column_Chromatography Final_Product 4-Methoxyphenylboronic Acid Pinacol Ester (>95% Purity) Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Workflow for the scale-up synthesis of 4-methoxyphenylboronic acid pinacol ester.

Signaling_Pathway cluster_genes Target Genes MPBE 4-Methoxyphenylboronic Acid Pinacol Ester (MPBE) Peroxide Endogenous Peroxide (e.g., H2O2) MPBE->Peroxide senses Oxidative_Stress Increased Oxidative Stress Peroxide->Oxidative_Stress Transcription_Factors Activation of Transcription Factors (e.g., Nrf2, p53) Oxidative_Stress->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Antioxidant_Genes Antioxidant Genes (SOD2, CAT, GSTA1) Gene_Expression->Antioxidant_Genes DNA_Repair_Genes DNA Repair Genes (BRCA1, RAD51) Gene_Expression->DNA_Repair_Genes Cellular_Response Enhanced Cellular Defense and Genome Stability Antioxidant_Genes->Cellular_Response DNA_Repair_Genes->Cellular_Response

Caption: Proposed signaling pathway of MPBE as a peroxide sensor in MCF-7 cells.[1]

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Audience: Researchers, scientists, and drug development professionals.

This technical support guide is designed to assist you in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving the electron-rich boronic ester, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields and provides systematic troubleshooting advice.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be attributed to a few critical factors. Begin with a thorough check of your reagents and reaction setup:

  • Reagent Quality and Stability:

    • Boronic Ester Integrity: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time. Ensure you are using a fresh, high-purity batch of this compound.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and anhydrous if the reaction conditions require it.

Q2: I suspect protodeboronation of my boronic ester is a major side reaction. How can I minimize it?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common side reaction, especially with electron-rich boronic esters. Here are some strategies to mitigate this issue:

  • Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation. Using milder bases such as K₃PO₄, Cs₂CO₃, or KF can be advantageous.[1]

  • Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation. Running the reaction under anhydrous conditions can significantly reduce this side reaction.

  • Use of More Stable Boron Reagents: If protodeboronation persists, consider converting the boronic acid to a more stable derivative like a MIDA boronate or an aryltrifluoroborate, which can release the active boronic acid species slowly into the reaction mixture.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the extent of protodeboronation.

Q3: I am observing a significant amount of homocoupling of my boronic ester. What is the cause and how can I prevent it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is another common side reaction that lowers the yield of the desired product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[2] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are crucial for prevention.

  • Pd(II) Species: The presence of Pd(II) species at the beginning of the reaction (if using a Pd(II) precatalyst) can promote homocoupling as a means to generate the active Pd(0) catalyst.[2]

Q4: My starting materials are consumed, but the yield of the desired product is still low. What other side reactions could be occurring?

A4: Besides protodeboronation and homocoupling, other issues can lead to low product yield despite starting material consumption:

  • Catalyst Decomposition: The active palladium catalyst can decompose to form inactive palladium black, especially at high temperatures or if not properly stabilized by the ligand. This is often visible as a black precipitate in the reaction mixture.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which can inhibit the catalytic cycle.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how different catalysts, ligands, and bases can affect the yield of Suzuki coupling reactions with electron-rich arylboronic acids and esters, similar to this compound.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Data is illustrative and compiled from studies on sterically hindered and electron-rich arylboronic acids.[3]

Table 2: Comparison of Different Bases

BaseSolventCatalystTemperature (°C)Time (h)Yield (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data from a study on the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.

Experimental Protocols

High-Yield Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a robust starting point and may require optimization for specific aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar Ln Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster R-B(OR)2 BoronicEster->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Ester, Aryl Halide, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Different Pd source/ligand) side_reactions->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success Improved Yield optimize_solvent->success Experimental_Workflow prep 1. Preparation (Flame-dry flask, weigh reagents) setup 2. Reaction Setup (Add solids to flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert addition 4. Solvent & Catalyst Addition (Degassed solvent, then catalyst) inert->addition reaction 5. Reaction (Heat with vigorous stirring) addition->reaction monitoring 6. Monitoring (TLC or LC-MS) reaction->monitoring workup 7. Workup (Quench, extract, wash) monitoring->workup purification 8. Purification (Column chromatography) workup->purification analysis 9. Analysis (NMR, MS) purification->analysis

References

Technical Support Center: 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxyphenylboronic acid pinacol ester. The following sections address common side reactions and provide guidance on how to minimize them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-methoxyphenylboronic acid pinacol ester?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom, which leads to the formation of anisole. Homocoupling results in the formation of 4,4'-dimethoxybiphenyl from the coupling of two molecules of the boronic ester.

Q2: What causes protodeboronation and how can I minimize it?

A2: Protodeboronation is often promoted by the presence of water and strong bases, especially at elevated temperatures.[1] To minimize this side reaction, consider the following strategies:

  • Use Milder Bases: Employ bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1]

  • Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.[2]

  • Anhydrous Conditions: Using anhydrous solvents and reagents can limit the proton source required for this side reaction.[3]

  • Highly Active Catalysts: Employing a highly active palladium catalyst and appropriate ligand can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[1]

Q3: What factors lead to the homocoupling of 4-methoxyphenylboronic acid pinacol ester?

A3: Homocoupling is often initiated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[4] The use of a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling.

Q4: How can I prevent the formation of the homocoupled product, 4,4'-dimethoxybiphenyl?

A4: To suppress homocoupling, it is crucial to maintain an oxygen-free environment and ensure the prevalence of the Pd(0) catalytic species.[4] Key strategies include:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4][5]

  • Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II).[4][6]

  • Appropriate Ligands: Utilize bulky, electron-rich phosphine ligands that can stabilize the Pd(0) center and facilitate the desired cross-coupling over homocoupling.[5]

Q5: Can the pinacol ester hydrolyze during the reaction, and what are the consequences?

A5: Yes, 4-methoxyphenylboronic acid pinacol ester can hydrolyze to 4-methoxyphenylboronic acid, especially in the presence of water and base. This hydrolysis can be a prelude to protodeboronation, as boronic acids are often more susceptible to this side reaction than their corresponding pinacol esters.[7] While pinacol esters are generally more stable, this hydrolysis should be considered, especially in prolonged reactions under aqueous basic conditions.

Troubleshooting Guides

Issue 1: Significant Formation of Anisole (Protodeboronation Product)

This guide will help you troubleshoot and minimize the formation of anisole in your reaction.

Troubleshooting Workflow:

start High Anisole Formation Detected check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No end Problem Resolved change_base->end lower_temp Lower reaction temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_water Are aqueous conditions being used? check_temp->check_water No lower_temp->end use_anhydrous Use anhydrous solvents and reagents check_water->use_anhydrous Yes check_catalyst Is the catalyst activity low? check_water->check_catalyst No use_anhydrous->end optimize_catalyst Use a more active catalyst/ligand system check_catalyst->optimize_catalyst Yes check_catalyst->end No optimize_catalyst->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data on Protodeboronation:

ParameterConditionExpected Trend for Anisole FormationRationale
Base Strength Strong (e.g., NaOH) vs. Mild (e.g., K₃PO₄)Higher with strong basesStrong bases accelerate the cleavage of the C-B bond.[1][2]
Temperature High (e.g., 110 °C) vs. Low (e.g., 80 °C)Increases with temperatureProvides activation energy for C-B bond cleavage.[1]
Water Content Aqueous vs. AnhydrousHigher in aqueous mediaWater acts as the proton source for the reaction.[1][3]
Catalyst Activity Low vs. HighHigher with less active catalystsA slower desired reaction provides more time for the side reaction to occur.[1]

Experimental Protocol to Minimize Protodeboronation:

  • Reagents and Materials:

    • Aryl halide (1.0 equiv)

    • 4-methoxyphenylboronic acid pinacol ester (1.2 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl halide, 4-methoxyphenylboronic acid pinacol ester, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • In a separate vial under argon, prepare a solution of Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Significant Formation of 4,4'-Dimethoxybiphenyl (Homocoupling Product)

This guide will help you troubleshoot and minimize the formation of 4,4'-dimethoxybiphenyl in your reaction.

Troubleshooting Workflow:

start High Homocoupling Detected check_degassing Was the solvent properly degassed? start->check_degassing improve_degassing Use freeze-pump-thaw or extended sparging check_degassing->improve_degassing No check_catalyst Is a Pd(II) precatalyst being used? check_degassing->check_catalyst Yes end Problem Resolved improve_degassing->end use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->use_pd0 Yes check_ligand Is the ligand appropriate? check_catalyst->check_ligand No use_pd0->end optimize_ligand Use a bulky, electron-rich phosphine ligand check_ligand->optimize_ligand Yes check_ligand->end No optimize_ligand->end cluster_main Desired Suzuki-Miyaura Coupling cluster_side1 Protodeboronation cluster_side2 Homocoupling ArBpin 4-Methoxyphenylboronic acid pinacol ester Intermediate Transmetalation Complex ArBpin->Intermediate Anisole Anisole ArBpin->Anisole Homocoupled 4,4'-Dimethoxybiphenyl ArBpin->Homocoupled ArX Aryl Halide Pd0 Pd(0) Catalyst ArX->Pd0 Oxidative Addition Pd0->Intermediate Base Base Base->Intermediate Product Desired Cross-Coupled Product Intermediate->Product Reductive Elimination ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Anisole PdII Pd(II) Species PdII->Homocoupled

References

Purification of products from 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Purification of products from reactions involving 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from Suzuki-Miyaura cross-coupling reactions utilizing this compound (also known as 4-methoxyphenylboronic acid pinacol ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?

A1: The most common impurities include unreacted starting materials (the aryl halide and the boronic ester), the homocoupled biaryl byproduct (4,4'-dimethoxybiphenyl), residual palladium catalyst, and inorganic salts from the base used. The presence of oxygen can particularly lead to the homocoupling of the boronic ester.

Q2: What is the first essential step after my Suzuki coupling reaction is complete?

A2: A standard aqueous workup is the critical first step. This procedure is designed to quench the reaction and remove the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.

Q3: How can I effectively remove unreacted 4-methoxyphenylboronic acid or its hydrolyzed form?

A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.

Q4: My desired product and the homocoupled byproduct (4,4'-dimethoxybiphenyl) have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous flash column chromatography with a shallow solvent gradient is often effective. It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If your desired product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.

Q5: Why is removing the residual palladium catalyst important, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtering the reaction mixture through a pad of Celite to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts. Scavengers are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Significant amount of 4,4'-dimethoxybiphenyl (homocoupling product) observed. 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. For purification, careful column chromatography or recrystallization is required.
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method.
Difficulty separating product from starting aryl halide by chromatography. The polarity of the product and the starting material are too similar in the chosen solvent system.1. Test a wider range of solvent systems for TLC, including different solvent combinations (e.g., toluene/acetone, ether/hexane). 2. Use a longer chromatography column and a shallower gradient to improve resolution. 3. If applicable, consider derivatizing the product or starting material to alter its polarity before chromatography.
Dark-colored product after workup. Residual palladium catalyst is present.1. Filter the crude product solution through a plug of Celite or silica gel. 2. Treat the organic solution with a palladium scavenger.
Low recovery after column chromatography. 1. The compound is sticking to the silica gel. 2. The compound is volatile and was lost during solvent removal.1. For polar compounds, try a different stationary phase (e.g., alumina) or add a modifier to the eluent (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds). 2. Use care when removing solvent under reduced pressure; avoid excessive heating.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is designed to quench the reaction and separate the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic solvent. Perform the extraction at least two to three times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying products from Suzuki-Miyaura reactions, especially if the product is an oil or if impurities are close in polarity.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your desired product (Rf value of ~0.2-0.4) and impurities.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this "dry load" onto the top of the packed column. This technique often provides better separation than loading the sample as a solution.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions. A shallow gradient of increasing solvent polarity can be used to improve separation.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.

  • Solvent Selection: Choose a solvent or a solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble when heated. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

  • Dissolution: Place the crude solid product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystal formation. Cooling further in an ice bath can maximize the yield.

  • Isolation: Isolate the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the isolated crystals under vacuum to remove any residual solvent.

Visualizations

graphdot Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Remove salts, base CrudeOrganic Crude Organic Product Workup->CrudeOrganic IsSolid Is the product a solid? CrudeOrganic->IsSolid Chromatography Flash Column Chromatography IsSolid->Chromatography No / Impure Solid Recrystallization Recrystallization IsSolid->Recrystallization Yes PurifiedOil Purified Product (Oil or Solid) Chromatography->PurifiedOil PurifiedSolid Purified Crystalline Product Recrystallization->PurifiedSolid

Caption: General purification workflow for Suzuki-Miyaura reaction products.

troubleshooting_logic start Purification Issue Identified impurity_type What is the main impurity? start->impurity_type homocoupling Homocoupling Byproduct (4,4'-dimethoxybiphenyl) impurity_type->homocoupling Similar Polarity boronic_acid Unreacted Boronic Acid/Ester impurity_type->boronic_acid Acidic palladium Residual Palladium (Dark Color) impurity_type->palladium Colored solution_homocoupling Solution: - Meticulous Chromatography - Recrystallization homocoupling->solution_homocoupling solution_boronic Solution: - Basic Wash (e.g., aq. NaOH) - Chromatography boronic_acid->solution_boronic solution_palladium Solution: - Filter through Celite/Silica - Use Palladium Scavenger palladium->solution_palladium

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 4-methoxyphenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-methoxyphenylboronic acid pinacol ester?

A1: The most prevalent method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide (typically 4-bromoanisole or 4-iodoanisole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2] This reaction offers good functional group tolerance and generally proceeds under mild conditions.[2]

Q2: What are the critical parameters to control for a successful Miyaura borylation?

A2: The success of the Miyaura borylation hinges on the careful selection of the catalyst, base, and solvent, as well as control over the reaction temperature. The choice of a suitable base is particularly crucial to prevent side reactions.[2] An inert atmosphere is also essential to prevent the degradation of the catalyst.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. Homocoupling results in the formation of a biaryl product from the starting aryl halide. The choice of base and the presence of water can influence the extent of these side reactions.

Q4: How can I purify the final product, 4-methoxyphenylboronic acid pinacol ester?

A4: Purification is typically achieved by flash column chromatography on silica gel.[3] However, boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to their sensitivity.[4] In such cases, using boric acid-impregnated silica gel can be an effective strategy to minimize product loss.[4] Recrystallization from a suitable solvent system is also a viable purification method.

Q5: How should I store 4-methoxyphenylboronic acid pinacol ester?

A5: 4-Methoxyphenylboronic acid pinacol ester should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-methoxyphenylboronic acid pinacol ester.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive catalyst. 2. Inappropriate base. 3. Poor quality of reagents or solvents. 4. Insufficient reaction temperature or time.1. Use a fresh batch of palladium catalyst and ensure it has been stored under an inert atmosphere. Consider using a pre-catalyst. 2. Screen different bases. Potassium acetate (KOAc) is a common choice, but for improved yields and milder conditions, consider lipophilic bases like potassium 2-ethylhexanoate.[5][6] 3. Use anhydrous, degassed solvents. Ensure the purity of the starting aryl halide and bis(pinacolato)diboron. 4. Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Significant amount of starting material (4-bromoanisole) remaining 1. Incomplete reaction. 2. Catalyst deactivation.1. Increase the reaction time or temperature. 2. Ensure a strictly inert atmosphere is maintained throughout the reaction. Degas all solvents and reagents thoroughly.
Presence of a significant amount of homocoupled biaryl impurity 1. The chosen base is too strong. 2. Presence of oxygen.1. Switch to a milder base like potassium acetate (KOAc).[2] 2. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).
Evidence of protodeboronation (formation of anisole) 1. Presence of excess water. 2. The base used promotes protodeboronation.1. Use anhydrous solvents and reagents. Dry the base before use. 2. Consider using a non-aqueous workup if possible. A careful selection of the base can also mitigate this side reaction.
Difficulty in purifying the product by column chromatography 1. Degradation of the product on silica gel.1. Use boric acid-impregnated silica gel for column chromatography.[4] 2. Minimize the time the product is in contact with the silica gel. 3. Alternatively, attempt purification by recrystallization.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the key parameters that can be optimized for the Miyaura borylation synthesis of 4-methoxyphenylboronic acid pinacol ester. The information is compiled from various sources and provides general guidance. For specific quantitative data, it is recommended to consult the cited literature.

Parameter Commonly Used Optimization Considerations & Impact on Yield References
Palladium Catalyst PdCl₂(dppf), Pd(OAc)₂, Pd(PPh₃)₄The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency. Buchwald-type ligands can be highly effective. Lowering catalyst loading is desirable for process chemistry but may require more optimization.[1][7]
Base KOAc, K₃PO₄, Cs₂CO₃The base is critical. Weak bases like KOAc are often preferred to minimize side reactions. Lipophilic carboxylate bases (e.g., potassium 2-ethylhexanoate) have been shown to improve yields and allow for milder reaction conditions.[2][5][6]
Solvent Dioxane, DMSO, Toluene, AcetonitrilePolar aprotic solvents like dioxane and DMSO are commonly used and generally give good results. The choice of solvent can affect the solubility of the reagents and the reaction rate.[2]
Temperature 80-120 °CHigher temperatures generally lead to faster reaction rates, but can also promote side reactions. Optimization is necessary to find the balance between reaction completion and minimizing byproducts. Microwave irradiation can significantly shorten reaction times.[1]
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)B₂pin₂ is the most common and commercially available reagent.[2]

Experimental Protocols

General Procedure for the Synthesis of 4-Methoxyphenylboronic acid pinacol ester via Miyaura Borylation

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and the scale of the reaction.

Materials:

  • 4-Bromoanisole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., Potassium Acetate, KOAc)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and the base (e.g., KOAc, 3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) to the flask under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization to afford the 4-methoxyphenylboronic acid pinacol ester.

Visualizations

Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OB Ar-Pd(II)-OB Ar-Pd(II)-X->Ar-Pd(II)-OB Transmetalation (B₂pin₂ + Base) Ar-Pd(II)-OB->Pd(0) Reductive Elimination Ar-B(pin) Ar-B(pin) Ar-Pd(II)-OB->Ar-B(pin)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Mixture (NMR, GC-MS) check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_reactions Side Reactions Dominant? incomplete_reaction->side_reactions No optimize_conditions Optimize Conditions (Increase Temp/Time, Change Base/Catalyst) incomplete_reaction->optimize_conditions Yes side_reactions->optimize_conditions Protodeboronation improve_inertness Improve Inert Atmosphere Technique side_reactions->improve_inertness Homocoupling purification_issue Purification Issues? side_reactions->purification_issue No Dominant Side Reaction success Improved Yield optimize_conditions->success improve_inertness->success optimize_purification Optimize Purification (Boric Acid Silica, Recrystallization) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Homocoupling of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the homocoupling of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to synthesize 4,4'-dimethoxybiphenyl. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the homocoupling of this compound?

A1: Low yields are often attributed to side reactions, primarily protodeboronation, where the boronic ester is converted to anisole. This is especially prevalent with electron-rich boronic esters like the substrate . The presence of excess water or acidic impurities can exacerbate this issue. Inefficient catalytic activity can also lead to incomplete conversion and lower yields.

Q2: How can I minimize the formation of anisole (protodeboronation byproduct)?

A2: To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents. Employing a milder base, such as K₃PO₄ or Cs₂CO₃, can also be beneficial. Additionally, ensuring a thoroughly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration can help suppress this side reaction.

Q3: Is it necessary to use a ligand with the palladium catalyst?

A3: While some palladium-catalyzed homocouplings can proceed without a ligand, the use of an appropriate phosphine ligand is highly recommended to improve catalyst stability, reaction rate, and overall yield. Electron-rich and bulky ligands can be particularly effective in promoting the desired reaction pathway.

Q4: What is the role of oxygen in this reaction?

A4: The presence of molecular oxygen can promote the oxidative homocoupling of the boronic ester.[1] While this might seem beneficial for the desired transformation, uncontrolled exposure to air can also lead to catalyst decomposition and the formation of undesired byproducts, including phenols. Therefore, it is generally recommended to perform the reaction under an inert atmosphere, although some protocols for palladium-catalyzed homocoupling of arylboronic acids have been developed to work under air.[2][3]

Troubleshooting Guide

Issue 1: Low or no conversion of the starting material.

  • Question: My reaction shows a significant amount of unreacted this compound. What could be the problem?

  • Answer:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Consider using a fresh batch of catalyst or a more active precatalyst.

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is of high purity, dry, and adequately powdered for sufficient reactivity.

    • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.

    • Poor Solvent Choice: The solvent system should be appropriate for the catalyst, base, and substrate. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.

Issue 2: Predominant formation of anisole.

  • Question: The main product I'm isolating is anisole, not the desired 4,4'-dimethoxybiphenyl. How can I fix this?

  • Answer: This indicates that protodeboronation is the major reaction pathway.

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Use anhydrous solvents and reagents.

    • Select a Milder Base: Strong bases can promote protodeboronation. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.

    • Modify the Solvent System: The choice of solvent can influence the rate of protodeboronation. Experiment with different anhydrous solvents.

Issue 3: Formation of a complex mixture of byproducts.

  • Question: My reaction mixture is showing multiple spots on the TLC plate, and purification is difficult. What are the likely side reactions?

  • Answer: Besides protodeboronation, other side reactions can occur.

    • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity. This can be mitigated by using appropriate ligands and ensuring an inert atmosphere.

    • Oxidative Side Reactions: If the reaction is not properly shielded from air, oxidative side reactions can lead to the formation of phenolic byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of 4,4'-dimethoxybiphenyl, which can be adapted for the homocoupling of this compound.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst.
Catalyst Loading 2-5 mol%Higher loading may be required for challenging substrates.[2]
Ligand PPh₃ or other phosphine ligandsLigands can improve catalyst stability and reaction efficiency.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, THF, or DMFAnhydrous solvents are recommended to minimize protodeboronation.
Temperature 80-100 °CThe optimal temperature may vary depending on the specific conditions.
Reaction Time 2-24 hoursMonitor the reaction by TLC or GC/LC-MS to determine completion.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst decomposition and side reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Homocoupling

This protocol is a general procedure that can be optimized for the homocoupling of this compound.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,4'-dimethoxybiphenyl.

Visualizations

experimental_workflow Experimental Workflow for Homocoupling reagents 1. Add Reagents - Boronic Ester - Pd Catalyst - Ligand - Base setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere (Ar/N2) reagents->setup solvent 3. Add Solvents - Anhydrous & degassed - Dioxane/Water setup->solvent reaction 4. Heat & Stir - 90 °C - Vigorous stirring solvent->reaction monitoring 5. Monitor Progress - TLC or GC/LC-MS reaction->monitoring workup 6. Workup - Cool to RT - Extraction monitoring->workup purification 7. Purify Product - Column chromatography workup->purification product 8. 4,4'-Dimethoxybiphenyl purification->product troubleshooting_guide Troubleshooting Decision Tree start Low Yield or No Product check_conversion Check for Starting Material (TLC/GC-MS) start->check_conversion sm_present Starting Material Present check_conversion->sm_present Yes sm_absent Starting Material Absent check_conversion->sm_absent No inactive_catalyst Inactive Catalyst? - Use fresh catalyst - Increase loading sm_present->inactive_catalyst bad_conditions Suboptimal Conditions? - Increase temperature - Check base activity sm_present->bad_conditions protodeboronation Protodeboronation? (Anisole detected) sm_absent->protodeboronation Anisole is major product other_byproducts Other Byproducts? sm_absent->other_byproducts Complex mixture anhydrous Use Anhydrous Conditions protodeboronation->anhydrous mild_base Use Milder Base protodeboronation->mild_base check_atmosphere Inert Atmosphere? - Degas solvents thoroughly other_byproducts->check_atmosphere

References

Technical Support Center: Protodeboronation of 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the protodeboronation of 4-methoxyphenylboronic acid pinacol ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the protodeboronation of 4-methoxyphenylboronic acid pinacol ester, offering potential causes and actionable solutions.

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Conversion to Anisole 1. Inefficient Hydrolysis (Pre-hydrolytic Pathway): The reaction may be proceeding through a pathway requiring initial hydrolysis of the pinacol ester to the boronic acid, which is slow under the current conditions.[1] 2. Insufficiently Basic/Acidic Conditions: The pH of the reaction medium is critical for promoting protodeboronation.[1][2] Neutral conditions are generally not conducive to this reaction. 3. Low Reaction Temperature: The rate of protodeboronation is often temperature-dependent.1. Promote Hydrolysis: If using a base-catalyzed method, ensure sufficient water is present in the solvent system (e.g., dioxane/water mixture) to facilitate hydrolysis. 2. Adjust pH: For base-catalyzed reactions, consider using a stronger base (e.g., KOH, NaOH) or increasing the concentration of the current base (e.g., K₂CO₃). For acid-catalyzed reactions, ensure a sufficiently strong acid (e.g., acetic acid, HCl) is used. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Incomplete Reaction / Mixture of Starting Material and Product 1. Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 2. Equilibrium Issues: In some cases, an equilibrium may be established between the starting material, intermediates, and the product.1. Extend Reaction Time: Monitor the reaction over a longer period. 2. Drive the Reaction to Completion: If using a volatile byproduct-forming acid (like acetic acid), consider removing byproducts if feasible, or use a stronger, non-equilibrium condition.
Formation of Unidentified Byproducts 1. Oxidation: Arylboronic acids and their esters can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxygen, leading to the formation of phenolic byproducts.[1] 2. Side Reactions with Solvent or Reagents: The solvent or other reagents might be participating in side reactions under the experimental conditions.1. Degas Solvents and Use Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before heating to minimize oxidation.[3] 2. Solvent Selection: Choose a robust solvent that is stable under the reaction conditions.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Boronic Acid Byproducts: Anisole and boron-containing byproducts (e.g., pinacol, boric acid) may have similar polarities, making chromatographic separation challenging.1. Aqueous Workup: Perform an aqueous workup to remove water-soluble boron species. A mild basic wash can help remove any remaining boronic acid. 2. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is a chemical reaction in which a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] In the context of 4-methoxyphenylboronic acid pinacol ester, this reaction yields anisole.

Q2: What are the common methods to achieve protodeboronation of an arylboronic acid pinacol ester?

A2: The most common methods involve either acid or base catalysis.[2] Acid-promoted protodeboronation often utilizes acids like acetic acid or stronger mineral acids.[4] Base-catalyzed protodeboronation typically employs bases such as potassium carbonate, sodium hydroxide, or potassium hydroxide in aqueous solvent mixtures.[1]

Q3: Why is my protodeboronation reaction not working under neutral conditions?

A3: Protodeboronation of simple arylboronic acids and their esters is generally very slow at neutral pH. The reaction is catalyzed by either acid or base, which facilitates the cleavage of the C-B bond.[2]

Q4: Is the pinacol ester more or less reactive towards protodeboronation than the corresponding boronic acid?

A4: Pinacol esters are generally considered more stable and less prone to protodeboronation than their corresponding boronic acids.[5] However, under basic conditions, the pinacol ester can first hydrolyze to the boronic acid, which then undergoes protodeboronation. This is known as the pre-hydrolytic pathway.[1] Direct protodeboronation of the ester can also occur.[1]

Q5: Can I monitor the progress of the reaction?

A5: Yes, the reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the anisole product.

Quantitative Data

The yield of the protodeboronation product is highly dependent on the reaction conditions. Below is a summary of expected outcomes based on different methodologies.

Method Reagents Solvent Temperature Typical Yield Reference
Acid-PromotedAcetic AcidAcetic AcidRefluxGood to Excellent[4]
Base-PromotedK₂CO₃ (3 equiv.)Dioxane/H₂O80-100 °CModerate to High[1]
Base-PromotedKOHDioxane/H₂O70 °CHigh[6]
Radical-MediatedThiophenol, Ir-catalystMeOH/acetoneRoom TempModerate to Excellent[7]

Experimental Protocols

Protocol 1: Acid-Promoted Protodeboronation

This protocol is a general guideline for the acid-catalyzed protodeboronation of 4-methoxyphenylboronic acid pinacol ester.

Materials:

  • 4-methoxyphenylboronic acid pinacol ester

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylboronic acid pinacol ester (1.0 equiv.).

  • Add glacial acetic acid to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Base-Promoted Protodeboronation

This protocol provides a general method for the base-catalyzed protodeboronation in an aqueous-organic solvent system.

Materials:

  • 4-methoxyphenylboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • 1,4-Dioxane and Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylboronic acid pinacol ester (1.0 equiv.) and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a suitable concentration.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - Boronic Ester - Acid/Base - Solvent start->reagents setup Assemble Apparatus (Flask, Condenser) reagents->setup inert Inert Atmosphere (Purge with Ar/N2) setup->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction (Cool, Neutralize) monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product (Anisole) purify->product

Caption: General experimental workflow for protodeboronation.

signaling_pathways cluster_base Base-Catalyzed Pathways cluster_acid Acid-Catalyzed Pathway A Ar-B(pin) (4-Methoxyphenylboronic acid pinacol ester) B Ar-B(OH)2 (Boronic Acid) A->B Hydrolysis (H2O, OH-) C Ar-H (Anisole) A->C Direct Protodeboronation (OH-) D [Ar-B(OH)3]- (Boronate Anion) B->D Base (OH-) D->C H2O A_acid Ar-B(pin) C_acid Ar-H A_acid->C_acid Acid (e.g., AcOH)

Caption: Key pathways in protodeboronation.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-methoxyphenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid pinacol ester is showing low to no conversion. What are the likely causes related to catalyst deactivation?

A1: Low or no conversion in a Suzuki-Miyaura reaction is often a primary symptom of catalyst deactivation. Several factors can contribute to the loss of catalytic activity when using 4-methoxyphenylboronic acid pinacol ester:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often visible as a black solid in the reaction mixture. This can be caused by an inappropriate ligand-to-metal ratio, high temperatures, or the presence of impurities.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially if the reaction is not performed under strictly inert conditions. The electron-donating nature of the 4-methoxyphenyl group can in some cases influence the stability of the palladium-ligand complex.

  • Side Reactions Consuming the Catalyst: Undesired side reactions, such as homocoupling of the boronic ester, can consume the active catalyst and reduce the yield of the desired product.

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leading to lower than expected catalyst activity.

Q2: I am observing significant formation of 4,4'-dimethoxybiphenyl as a byproduct. What is causing this homocoupling and how can I minimize it?

A2: The formation of 4,4'-dimethoxybiphenyl is a result of the homocoupling of 4-methoxyphenylboronic acid pinacol ester. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. To minimize homocoupling:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen.

  • Use a Pre-formed Pd(0) Catalyst: Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step of a Pd(II) precatalyst, which can sometimes favor homocoupling.

  • Optimize the Base: The choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can help identify one that favors the cross-coupling pathway.[1]

Q3: Can the pinacol ester group of 4-methoxyphenylboronic acid pinacol ester contribute to catalyst deactivation?

A3: While pinacol esters are generally more stable than their corresponding boronic acids, their use can present certain challenges. The transmetalation step with boronic esters can be slower compared to boronic acids. This slower step can increase the lifetime of the palladium catalyst in the reaction mixture, potentially making it more susceptible to deactivation pathways like aggregation or ligand degradation over longer reaction times. Additionally, the steric bulk of the pinacol group might influence the coordination to the palladium center.[2]

Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid pinacol ester to avoid catalyst deactivation?

A4: To maintain high catalyst activity, consider the following best practices:

  • Reagent Purity: Use high-purity 4-methoxyphenylboronic acid pinacol ester, aryl halide, and base. Impurities can poison the catalyst.

  • Anhydrous and Degassed Solvents: Use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and unwanted side reactions.

  • Proper Ligand Selection: For electron-rich boronic esters like 4-methoxyphenylboronic acid pinacol ester, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can be effective in promoting the desired reaction and stabilizing the catalyst.

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions and aggregation. It is often best to start with a low catalyst loading (e.g., 0.5-2 mol%) and optimize from there.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe low or no formation of the desired coupled product, a systematic approach is crucial to identify the root cause.

A Low/No Product B Verify Reagent Quality & Purity A->B C Confirm Inert Atmosphere B->C Reagents OK E Re-purify/Replace Reagents B->E Issue Found D Systematic Parameter Screening C->D Atmosphere OK F Improve Degassing/Inerting C->F Issue Found G Screen Ligands & Bases D->G H Screen Solvents & Temperature G->H Improvement Observed I Reaction Successful G->I Reaction Successful H->I Optimized

Caption: Troubleshooting workflow for low product yield.

  • Initial Checks:

    • Reagent Integrity: Confirm the purity of 4-methoxyphenylboronic acid pinacol ester and the aryl halide. Consider purchasing fresh reagents if there is any doubt.

    • Inert Atmosphere: Ensure your reaction setup is free of oxygen and moisture. Re-evaluate your degassing and inerting procedures.

    • Stoichiometry: Double-check the stoichiometry of all reagents.

  • Systematic Parameter Screening:

    • Catalyst and Ligand: The choice of palladium source and ligand is critical. If using a Pd(II) precatalyst with a phosphine ligand, consider screening different ligands. Buchwald-type ligands are often effective for challenging couplings.

    • Base Selection: The base is crucial for activating the boronic ester. Screen a panel of bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and KF. A fluoride source may be necessary for efficient transmetalation of the pinacol ester.[1]

    • Solvent System: The solvent can significantly impact catalyst stability and reaction rate. Common solvents include dioxane, toluene, and THF, often with a small amount of water.[3] Varying the solvent or the organic/water ratio can be beneficial.

Issue 2: Catalyst Fails to Recycle Effectively

For heterogeneous or encapsulated catalysts, a drop in activity upon recycling is a common issue.

The following table summarizes the performance of a recyclable palladium catalyst in a Suzuki-Miyaura coupling reaction. While the specific boronic acid used in this study was 2-methoxyphenylboronic acid, the trend is informative for catalyst recycling in similar systems.

Recycle RunYield (%)
193
288
385
481
576
672
769
866
963
1062

(Data adapted from a study on Pd EnCat™ 30 recyclability)[4]

  • Inadequate Washing: The catalyst may be fouled by adsorbed products or byproducts. A thorough washing procedure between cycles is crucial. Consider washing with both polar and non-polar solvents.

  • Palladium Leaching: A common issue with supported catalysts is the leaching of palladium into the reaction mixture.[4] This leads to a gradual loss of active sites on the support. Analyze the palladium content of the recycled catalyst to quantify leaching.

  • Mechanical Loss: Ensure that the catalyst is not being lost during the filtration and washing steps.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid Pinacol Ester

This protocol provides a starting point for the cross-coupling of an aryl halide with 4-methoxyphenylboronic acid pinacol ester.

Caption: General Suzuki-Miyaura reaction scheme.

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-methoxyphenylboronic acid pinacol ester, and the base.

  • Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting catalyst deactivation issues.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Common Catalyst Deactivation Pathways

This diagram illustrates common pathways that can lead to the deactivation of the palladium catalyst, taking it out of the productive catalytic cycle.

Deactivation_Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Productive Catalytic Cycle Productive Catalytic Cycle Active Pd(0) Catalyst->Productive Catalytic Cycle Palladium Black (Inactive) Palladium Black (Inactive) Active Pd(0) Catalyst->Palladium Black (Inactive) Aggregation Oxidized Pd(II) Species Oxidized Pd(II) Species Active Pd(0) Catalyst->Oxidized Pd(II) Species Oxidation (O2) Ligand Degradation Products Ligand Degradation Products Productive Catalytic Cycle->Ligand Degradation Products Side Reactions

Caption: Common pathways for palladium catalyst deactivation.

References

Technical Support Center: Removal of Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of boron impurities in a reaction mixture?

Boron impurities typically originate from reagents used in various chemical transformations. Common sources include:

  • Suzuki-Miyaura cross-coupling reactions: Boronic acids, boronate esters, or borate salts are used as coupling partners.[1][2][3][4]

  • Reduction reactions: Reagents like sodium borohydride leave behind boric acid and other borate salts after quenching.

  • Hydroboration reactions: Borane complexes are used to introduce boron, which may persist if not completely reacted or removed.

  • Protection/Deprotection steps: Boronate esters are often used as protecting groups for diols, and their removal can be challenging.

Q2: Why can it be difficult to remove boronic acids and their byproducts using standard extraction techniques?

Boric acid is a weak Lewis acid that primarily exists as a non-ionized, undissociated molecule in neutral or acidic aqueous solutions. This makes it less water-soluble and difficult to remove with standard organic solvents. At a higher pH, it forms more water-soluble borate ions, which facilitates its removal into an aqueous phase.[5]

Q3: Is silica gel chromatography an effective method for removing boric acid?

While possible, silica gel chromatography is often not the most effective method for removing boric acid due to potential issues like streaking and incomplete separation. Boronic acids can sometimes stick to or be destroyed by the silica. However, in some cases, using neutral alumina or impregnating the silica gel with boric acid has been shown to improve the chromatography of boronate esters.

Q4: What are the main methods for removing boron-containing impurities?

The most common methods for removing boric acid and its byproducts include:

  • Aqueous Workup/Extraction: Using basic solutions to form water-soluble borate salts that can be washed away.

  • Recrystallization: Taking advantage of the temperature-dependent solubility of boric acid in certain solvents.

  • Solvent Extraction: Employing specific alcohols or diols that can selectively extract boric acid.

  • Complexation/Precipitation: Forming a complex with reagents like diethanolamine, which can then be removed by filtration.

  • Scavenger Resins: Using resins with functional groups that have a high affinity for boric acid, such as those with N-methylglucamine or diethanolamine functionalities.

  • Azeotropic Removal: Concentrating the reaction mixture repeatedly with methanol to form the volatile trimethyl borate.[5]

Troubleshooting Guides

Issue 1: Boron impurities remain after a standard aqueous workup.
  • Possible Cause: The pH of the aqueous wash was not high enough to deprotonate the boronic acid to the more soluble borate salt.

  • Solution: Perform the aqueous extraction with a basic solution, such as 1-2 M NaOH, to convert the boronic acid into its water-soluble borate salt. This will facilitate its partitioning into the aqueous layer.

  • Possible Cause: The organic solvent used has some miscibility with water, leading to incomplete phase separation.

  • Solution: Use a less polar, water-immiscible organic solvent for the extraction. If your product is soluble, consider solvents like ethyl acetate or dichloromethane. Ensure thorough mixing followed by adequate time for the layers to separate. Adding brine (saturated NaCl solution) can help break emulsions and improve phase separation.

Issue 2: Recrystallization fails to remove boron impurities or results in low yield.
  • Possible Cause: The chosen solvent system is not optimal for differentiating the solubility of your product and the boron impurity.

  • Solution: Screen a variety of solvent systems. For many boronic acids, recrystallization from hot water or ethanol/water mixtures can be effective. Refer to the table below for solvent suggestions.

  • Possible Cause: The product "oils out" instead of crystallizing.

  • Solution: This occurs when the solid melts before dissolving. Reheat the solution and add a small amount of additional solvent. Slower cooling can also help prevent this.

  • Possible Cause: Low recovery of the purified product.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. After cooling to room temperature, further cool the solution in an ice bath to maximize crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Issue 3: Boronic acid streaks or decomposes on a silica gel column.
  • Possible Cause: The acidic nature of silica gel is causing decomposition of the boronic acid or boronate ester.

  • Solution: Consider using neutral alumina for column chromatography. Alternatively, you can try to passivate the silica gel by pre-treating it with a solution containing a small amount of a non-volatile base, like triethylamine, in the eluent.

  • Possible Cause: The polarity of the eluent is not suitable for achieving good separation.

  • Solution: Experiment with different solvent systems. For polar boronic acids, systems like dichloromethane/methanol may be more effective than hexane/ethyl acetate.

Data Presentation

Table 1: Comparison of Boron Removal Techniques
MethodPrincipleAdvantagesDisadvantages
Aqueous Extraction (Basic) Forms water-soluble borate saltsSimple, fast, and cost-effective for many applications.May not be suitable for base-sensitive compounds. Emulsion formation can be an issue.
Recrystallization Differential solubility at varying temperaturesCan provide very pure product. Scalable.Requires the product to be a solid. Finding a suitable solvent can be time-consuming.
Complexation (e.g., with Diethanolamine) Forms a precipitating adduct with boronic acidHighly selective for boronic acids. Can be very effective for deprotection of boronate esters.[6]Requires an additional reaction step. The adduct may be difficult to handle if it is sticky.
Scavenger Resins Covalent or ionic binding to functionalized solid supportHigh selectivity and efficiency. Simplifies workup to a filtration step. Can be used in batch or flow mode.Resins can be expensive. Capacity is finite.
Azeotropic Removal with Methanol Forms volatile trimethyl borateEffective for removing various boron residues.Requires multiple evaporations. Not suitable for thermally sensitive compounds.[5]
Table 2: Performance of Selected Boron Scavenger Resins
ResinFunctional GroupTypical CapacityConditionsRemoval Efficiency
Amberlite IRA743 N-methyl-D-glucamine~0.6 eq/LpH dependent, optimal around 8.5Efficiency increases with increasing pH, temperature, and contact time.[7]
Purolite S108 N-methylglucamine1 - 3.5 g/LOperates over a wide pH rangeCan reduce boron concentrations by an order of magnitude.
SiliaBond Carbonate Quaternary ammonium carbonate≥ 0.46 mmol/gRoom temperature, 1 hour in DCM99% removal of phenylboronic acid with 1 equivalent of resin.
SiliaMetS DEAM Diethanolamine≥ 0.85 mmol/g-Effective scavenger for boronic acids.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Extraction of Boronic Acid Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of NaOH.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat (Optional): For stubborn impurities, repeat the basic wash (steps 2-4).

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification of a Boronic Acid via Diethanolamine Adduct Formation

This two-step procedure is particularly useful for the deprotection of pinacolyl boronate esters.[6]

  • Transesterification:

    • Dissolve the crude pinacolyl boronate ester (1.0 eq) in diethyl ether.

    • Add diethanolamine (~1.1 eq) to the solution.

    • A white precipitate of the diethanolamine-boronate adduct should form within a few minutes.[6]

    • Stir the mixture for approximately 30 minutes to ensure the reaction goes to completion.[6]

  • Isolation of the Adduct:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry to afford the diethanolamine-boronate adduct.

  • Hydrolysis to the Boronic Acid:

    • Suspend the diethanolamine-boronate adduct in diethyl ether.

    • Add 0.1 M HCl and stir for about 20 minutes.[6]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.[6]

Protocol 3: General Procedure for Boron Removal Using a Scavenger Resin (Batch Mode)
  • Resin Selection: Choose a scavenger resin with high affinity for boronic acids (e.g., SiliaBond DEAM, Amberlite IRA743).

  • Dissolution: Dissolve the crude product in a suitable solvent in which the product is soluble but the resin is not.

  • Resin Addition: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boron impurity).

  • Scavenging: Stir the mixture at room temperature. The required time can vary from 1 to 16 hours, depending on the specific resin and impurity. Monitor the reaction by TLC or LC-MS to determine completion.

  • Filtration: Remove the resin by filtration.

  • Washing: Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Boron_Removal_Workflow start Crude Reaction Mixture (Containing Boron Impurities) workup Initial Analysis (TLC, NMR, LC-MS) start->workup decision Is the main impurity boronic acid/boric acid? workup->decision aqueous_extraction Aqueous Extraction (Basic Wash, pH > 10) decision->aqueous_extraction Yes scavenger_resin Scavenger Resin decision->scavenger_resin No (e.g., boronate ester) check1 Check Purity aqueous_extraction->check1 check1->scavenger_resin No final_product Pure Product check1->final_product Yes check2 Check Purity scavenger_resin->check2 recrystallization Recrystallization check2->recrystallization No check2->final_product Yes check3 Check Purity recrystallization->check3 chromatography Column Chromatography (Neutral Alumina or modified Silica) check3->chromatography No check3->final_product Yes chromatography->final_product

Caption: A general workflow for the purification of compounds containing boron impurities.

Troubleshooting_Aqueous_Extraction start Problem: Boron Impurity Remains After Aqueous Workup check_ph Was the aqueous wash basic (pH > 10)? start->check_ph perform_basic_wash Perform extraction with 1-2 M NaOH solution. check_ph->perform_basic_wash No check_emulsion Did an emulsion form during extraction? check_ph->check_emulsion Yes end Re-evaluate Purity perform_basic_wash->end add_brine Add brine (sat. NaCl) to break the emulsion. check_emulsion->add_brine Yes check_product_stability Is the product stable to base? check_emulsion->check_product_stability No add_brine->end consider_alternative Consider alternative methods: - Scavenger Resin - Recrystallization check_product_stability->consider_alternative No check_product_stability->end Yes consider_alternative->end

Caption: Troubleshooting guide for ineffective aqueous extraction of boron impurities.

References

How to prevent hydrolysis of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below are frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The most common degradation pathway is hydrolysis. This occurs when the compound reacts with water, leading to the cleavage of the pinacol ester and the formation of 4-methoxyphenylboronic acid and pinacol. This process can be accelerated by the presence of acids or bases.

Q2: How stable is this boronic ester compared to its corresponding boronic acid?

This compound, a type of boronic acid pinacol ester, is significantly more stable towards moisture and air than its corresponding boronic acid. The pinacol group provides steric hindrance around the boron atom, which helps to protect it from hydrolysis. This increased stability makes it easier to handle and purify.

Q3: What are the optimal storage conditions to prevent hydrolysis?

To ensure long-term stability and prevent hydrolysis, this compound should be stored in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon. For extended storage, maintaining the compound at sub-zero temperatures is recommended to minimize any potential degradation.

Q4: Can I use this reagent directly in a Suzuki-Miyaura coupling reaction?

Yes, pinacol esters like this one are commonly used directly in Suzuki-Miyaura coupling reactions. The basic conditions of the reaction often facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid species required for the catalytic cycle. However, it is crucial to control the reaction conditions to avoid premature or excessive hydrolysis, which can lead to side reactions like protodeboronation.

Troubleshooting Guide

Issue 1: Suspected Hydrolysis During Storage

Symptoms:

  • Change in physical appearance of the solid (e.g., clumping).

  • Inconsistent results or lower yields in reactions compared to a fresh batch.

  • Presence of 4-methoxyphenylboronic acid and/or pinacol as impurities in NMR or other analytical techniques.

Solutions:

  • Verify Storage Conditions: Ensure the container is tightly sealed and was stored in a desiccator or glovebox to protect it from atmospheric moisture.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

  • Cold Storage: Store the compound at low temperatures (e.g., in a freezer) to slow down the rate of hydrolysis.

Issue 2: Hydrolysis During Experimental Workup or Purification

Symptoms:

  • Formation of significant amounts of 4-methoxyphenylboronic acid during aqueous workup.

  • Streaking or decomposition of the compound on a silica gel chromatography column.

  • Low recovery of the desired boronic ester after purification.

Solutions:

  • Minimize Contact with Water: Use anhydrous solvents for extraction and workup whenever possible. If an aqueous wash is necessary, perform it quickly with cold, deoxygenated solutions and immediately dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • pH Control: Avoid strongly acidic or basic aqueous solutions during workup, as these can catalyze hydrolysis.

  • Chromatography Considerations:

    • The acidic nature of standard silica gel can promote hydrolysis of boronic esters.

    • To mitigate this, you can neutralize the silica gel by treating it with a base (e.g., triethylamine) in the solvent system before packing the column.

    • Alternatively, running the column quickly and avoiding prolonged exposure of the compound to the stationary phase can help.

Data Summary

The stability of boronic acid pinacol esters is qualitatively dependent on the pH and temperature. The following table summarizes the expected stability under various conditions.

ConditionpH RangeTemperature RangeExpected Stability of this compoundRationale
Strongly Acidic < 4Room TemperatureLowAcid-catalyzed hydrolysis is a known and often rapid degradation pathway.
Weakly Acidic 4 - 6Room TemperatureModerateHydrolysis can occur, but at a slower rate than under strongly acidic conditions.
Neutral ~7Room TemperatureHighGenerally stable, but hydrolysis can still occur in the presence of water over time.
Weakly Basic 8 - 10Room TemperatureModerateBase-catalyzed hydrolysis occurs; this is a key step for in situ generation in Suzuki couplings.
Strongly Basic > 10Room TemperatureLowRapid hydrolysis is expected under strongly basic conditions.
Elevated Temp. Neutral25 - 80 °CModerate to LowIncreased temperature can accelerate the rate of hydrolysis, especially in the presence of moisture.
Sub-zero Storage Not Applicable< 0 °CHighRecommended for long-term storage to minimize degradation.

Experimental Protocols

Protocol 1: Handling and Dispensing the Reagent

This protocol outlines the best practices for handling this compound to minimize exposure to air and moisture.

  • Allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.

  • Whenever possible, handle the solid reagent in an inert atmosphere glovebox.

  • If a glovebox is not available, quickly weigh the desired amount of the reagent and immediately reseal the container.

  • Flush the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before sealing for storage.

Protocol 2: Setting up a Reaction Under Anhydrous Conditions

This protocol provides a general workflow for setting up a reaction (e.g., a Suzuki-Miyaura coupling) to prevent premature hydrolysis of the boronic ester.

  • Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Anhydrous solvents should be handled using syringe techniques under an inert atmosphere.

  • Reagent Addition: Add the this compound and other solid reagents to the reaction flask under a positive flow of inert gas.

  • Solvent and Liquid Reagent Addition: Add anhydrous solvents and other liquid reagents via syringe through a septum.

  • Degassing: If the reaction requires it, degas the final reaction mixture by bubbling the inert gas through the solution for several minutes or by using a freeze-pump-thaw method.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound reagent 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane boronic_acid 4-Methoxyphenylboronic Acid reagent->boronic_acid Hydrolysis pinacol Pinacol reagent->pinacol Hydrolysis water Water (H₂O) water->boronic_acid water->pinacol catalyst Acid or Base (Catalyst) catalyst->boronic_acid catalyst->pinacol

Caption: Chemical pathway of hydrolysis.

Troubleshooting_Workflow Troubleshooting Low Yields Due to Hydrolysis start Low Reaction Yield check_reagent Check Reagent Stability (e.g., via NMR) start->check_reagent hydrolysis_suspected Hydrolysis Detected? check_reagent->hydrolysis_suspected improve_storage Improve Storage: - Inert Atmosphere - Sub-zero Temperature hydrolysis_suspected->improve_storage Yes check_conditions Review Reaction Conditions hydrolysis_suspected->check_conditions No anhydrous_check Were Anhydrous Conditions Used? check_conditions->anhydrous_check implement_anhydrous Implement Anhydrous Protocol: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere anhydrous_check->implement_anhydrous No workup_check Review Workup/Purification anhydrous_check->workup_check Yes other_issues Investigate Other Issues: - Catalyst Activity - Reagent Purity implement_anhydrous->other_issues silica_issue Decomposition on Silica? workup_check->silica_issue silica_issue->other_issues No neutralize_silica Use Neutralized Silica Gel or Alternative Purification silica_issue->neutralize_silica Yes

Caption: A logical workflow for troubleshooting.

Validation & Comparative

A Head-to-Head Comparison: 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 4-methoxyphenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical parameter in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison between 4-methoxyphenylboronic acid and its pinacol ester derivative, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering insights into their respective performance, stability, and handling characteristics, supported by representative experimental data.

The fundamental difference between boronic acids and their boronate ester counterparts lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, potentially impacting their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the pinacol ester this compound, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-methoxyphenylboronic acid and its pinacol ester is provided below. The pinacol ester has a significantly higher molecular weight and is a solid with a lower melting point compared to the boronic acid. The solubility characteristics also differ, with boronic esters generally dissolving more readily in apolar solvents.[3]

Property4-methoxyphenylboronic acidThis compound
Synonyms p-Anisylboronic acid4-Methoxyphenylboronic acid pinacol ester
CAS Number 5720-07-0171364-79-7
Molecular Formula C₇H₉BO₃C₁₃H₁₉BO₃
Molecular Weight 151.96 g/mol 234.10 g/mol
Appearance Light orange powderSolid
Melting Point 208-209 °C77-81 °C
Solubility Soluble in dimethyl sulfoxide and methanol.[4]Generally soluble in apolar organic solvents.[3]

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

To illustrate the practical implications of the differences in reactivity and stability, the following table summarizes representative data for the performance of 4-methoxyphenylboronic acid and its pinacol ester in a model Suzuki-Miyaura cross-coupling reaction with 4-chloroanisole.

Parameter4-methoxyphenylboronic acidThis compound
Reaction Time ShorterLonger
Typical Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[5]
Handling & Storage Prone to dehydration to form boroxine and susceptible to protodeboronation. Requires careful storage.Crystalline solid, generally stable to air and moisture, allowing for easier handling and long-term storage.[1]
Purification Can be challenging to purify via chromatography due to potential decomposition on silica gel.Generally amenable to standard purification techniques like column chromatography.[1]

Representative Experimental Data:

The following data represents a typical outcome for the Suzuki-Miyaura coupling of 4-chloroanisole with each boron reagent under optimized, yet comparable, conditions.

EntryBoron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-methoxyphenylboronic acid4-chloroanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O888
2This compound4-chloroanisolePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O1691

Note: The conditions presented are illustrative. Optimal conditions may vary depending on the specific substrates and desired outcomes.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for a comparative study of the two boron reagents.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boron reagent (4-methoxyphenylboronic acid or its pinacol ester, 1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boron_Reagent Boron Reagent (Ar'-B(OR)2) Boron_Reagent->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor Progress) solvent_catalyst->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Purify workup->purification product Isolated Product purification->product

References

The Superior Stability and Reactivity of 4-Methoxyphenylboronic Acid Pinacol Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, boronic acid derivatives are indispensable tools. This guide provides an in-depth comparison of 4-methoxyphenylboronic acid pinacol ester against its free boronic acid counterpart and other alternatives, supported by experimental data, detailed protocols, and visual aids to inform your selection process.

The primary advantage of 4-methoxyphenylboronic acid pinacol ester lies in its enhanced stability and ease of handling compared to 4-methoxyphenylboronic acid. The pinacol ester functionality effectively protects the boronic acid from common degradation pathways such as dehydration to form boroxines and protodeboronation, which can lead to reduced yields and inconsistent results.[1][2] This increased stability translates to a longer shelf-life and greater reliability in complex, multi-step syntheses.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boron reagent can significantly impact the reaction's efficiency and yield.

ReagentKey AdvantagesKey DisadvantagesTypical Yield Range
4-Methoxyphenylboronic Acid Higher intrinsic reactivity in some cases due to Lewis acidity.[3][4]Prone to dehydration (boroxine formation) and protodeboronation, leading to lower yields and storage issues.[1][5]41-92% (highly variable depending on conditions and substrate)[6]
4-Methoxyphenylboronic Acid Pinacol Ester Excellent stability, longer shelf-life, easier to handle and purify, often leading to more reproducible and higher isolated yields.[3][5]Can be less reactive than the free boronic acid in some instances and may require slightly more forcing conditions.[2]75-94% (generally more consistent)[3][7]
Aryl MIDA Boronate Esters Exceptionally stable, allowing for iterative cross-coupling reactions; purification is often straightforward.[2]Requires a deprotection step (hydrolysis) to become active in the catalytic cycle.89-92% (particularly advantageous for unstable boronic acids)[8]

Experimental Data: A Head-to-Head Comparison

While direct comparative yield data for 4-methoxyphenylboronic acid and its pinacol ester under identical conditions can vary based on the specific substrates and reaction parameters, studies on similar arylboronic acids and their pinacol esters consistently demonstrate the superior performance of the ester in achieving higher and more reproducible yields, especially when dealing with sensitive substrates or prolonged reaction times.

For instance, in a study comparing the stability of various boron reagents, it was noted that while boronic acids can be more reactive, their propensity to decompose often compromises the overall yield of the cross-coupling reaction.[3] In contrast, pinacol esters, due to their stability, can provide a sustained release of the active boronic acid species under the reaction conditions, leading to a more efficient overall transformation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using 4-Methoxyphenylboronic Acid Pinacol Ester

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between 4-methoxyphenylboronic acid pinacol ester and an aryl bromide.

Materials:

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-methoxyphenylboronic acid pinacol ester, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add the degassed toluene/water solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a decision-making guide for selecting the appropriate boron reagent.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Halide, Boronic Ester, & Base Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Combine Reactants->Inert Atmosphere Add Catalyst Add Catalyst & Ligand Inert Atmosphere->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat & Stir Heat to 90°C with Stirring Add Solvent->Heat & Stir Monitor Monitor by TLC or GC-MS Heat & Stir->Monitor Cool & Dilute Cool to RT & Dilute Monitor->Cool & Dilute Wash Wash with H2O & Brine Cool & Dilute->Wash Dry & Concentrate Dry Organic Layer & Concentrate Wash->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagent_Selection Start Start: Need for Suzuki Coupling Unstable_BA Is the boronic acid known to be unstable? Start->Unstable_BA Iterative_Coupling Is iterative coupling required? Unstable_BA->Iterative_Coupling Yes Use_Pinacol Use Pinacol Boronic Ester Unstable_BA->Use_Pinacol No Use_MIDA Use MIDA Boronate Ester Iterative_Coupling->Use_MIDA Yes Iterative_Coupling->Use_Pinacol No Use_BA Consider Free Boronic Acid Use_Pinacol->Use_BA If reaction is sluggish

Caption: A decision tree for selecting the appropriate boronic acid derivative.

References

Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Alternatives for 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision influencing the efficiency, robustness, and scalability of Suzuki-Miyaura cross-coupling reactions. While 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, is a widely utilized reagent, a range of viable alternatives offers distinct advantages in terms of reactivity, stability, and handling. This guide provides an objective comparison of the performance of key alternatives—4-methoxyphenylboronic acid, potassium 4-methoxyphenyltrifluoroborate, and 4-methoxyphenylboronic acid MIDA ester—supported by experimental data and detailed protocols to inform your synthetic strategy.

The choice between these reagents often represents a trade-off between reactivity and stability. Boronic acids are generally the most reactive species, while trifluoroborates and MIDA boronates offer enhanced stability, which can be advantageous in complex, multi-step syntheses or when dealing with sensitive substrates.[1][2]

Quantitative Performance Comparison

The following table summarizes the performance of 4-methoxyphenylboronic acid and its derivatives in the Suzuki-Miyaura coupling with 4-iodoanisole. The data, compiled from various sources, illustrates the relative efficacy of each reagent under typical reaction conditions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and performance can vary with the specific substrate, catalyst, and ligand system employed.

ReagentStructureTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic acid92-99%[3][4]0.5-4[3]High reactivity, atom economical.[5]Prone to protodeboronation and trimerization to boroxines, can be challenging to purify.[1]
This compound (Pinacol Ester) Pinacol Ester85-95%2-12Good stability, easy to handle and purify.Generally less reactive than the corresponding boronic acid.[6]
Potassium 4-Methoxyphenyltrifluoroborate Trifluoroborate Salt80-90%[7]4-24Air- and moisture-stable crystalline solids, enhanced stability for challenging substrates.[8]Often requires aqueous conditions for efficient coupling, may have lower reactivity than boronic acids.[5]
4-Methoxyphenylboronic acid MIDA ester MIDA Ester85-95%[9]12-24Exceptionally stable, compatible with chromatography, allows for slow release of the boronic acid.[2][9]Requires a deprotection step (hydrolysis) to the active boronic acid, can be less reactive under anhydrous conditions.[9]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of 4-iodoanisole with each of the alternative reagents are provided below. These protocols are representative and may require optimization for different substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with 4-Methoxyphenylboronic Acid

This protocol is adapted from a procedure utilizing microwave heating to accelerate the reaction.[3]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% Pd)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF, 8 mL)

Procedure:

  • To a microwave reaction vial, add 4-iodoanisole, 4-methoxyphenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF and seal the vial.

  • Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-90 minutes).[3]

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium 4-Methoxyphenyltrifluoroborate

This protocol is a general procedure for the coupling of aryl halides with potassium aryltrifluoroborates.[8]

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Potassium 4-methoxyphenyltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • In a Schlenk tube, combine 4-bromoanisole, potassium 4-methoxyphenyltrifluoroborate, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with a MIDA Boronate

This "green" protocol utilizes water as the solvent at room temperature.[9]

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-Methoxyphenylboronic acid MIDA ester (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dtbpf), 2 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, 4-methoxyphenylboronic acid MIDA ester, and the palladium catalyst.

  • Add water, followed by triethylamine.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can often be isolated by simple filtration, washing with water, and drying.[9] In some cases, extraction with an organic solvent may be necessary.

  • If required, further purification can be achieved by column chromatography.

Mandatory Visualization

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [Ar'B(OH)₂]⁻ PdII_R_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar' BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Products of 4-Methoxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key reagent in many of these transformations is 4-methoxyphenylboronic acid pinacol ester, a versatile building block for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive comparison of the products derived from 4-methoxyphenylboronic acid pinacol ester, their performance relative to alternative reagents, and detailed experimental protocols for their synthesis and characterization.

Products of 4-Methoxyphenylboronic Acid Pinacol Ester Reactions

The primary application of 4-methoxyphenylboronic acid pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl, vinyl, or alkyl halides and triflates.[4][5] The principal products are biaryl compounds where a 4-methoxyphenyl group is coupled to the organic halide's corresponding organic moiety. The methoxy group of the boronic ester is a common feature in many drug molecules, making this reagent particularly valuable in medicinal chemistry.[2]

Comparison with Alternative Boron Reagents

While 4-methoxyphenylboronic acid pinacol ester is widely used due to its stability, ease of handling, and generally good reactivity, several alternatives exist, each with distinct advantages in specific contexts.[6][7] The choice of boron reagent can significantly impact reaction efficiency, substrate scope, and the stability of the starting materials.

Reagent TypeStructureAdvantagesDisadvantagesKey Applications
Boronic Acid Pinacol Esters Aryl-B(OPin)Good stability, commercially available, tolerant of many functional groups.[7][8]Can be prone to hydrolysis to the corresponding boronic acid[9][10]; may require more forcing conditions than boronic acids.[11]General Suzuki-Miyaura couplings, synthesis of complex molecules.[6]
Boronic Acids Aryl-B(OH)₂Often more reactive than pinacol esters, leading to faster reaction times.[7][11]Can be unstable and prone to protodeboronation, especially with electron-deficient or certain heterocyclic systems.[7][11]Standard Suzuki-Miyaura couplings where the boronic acid is stable.[7]
MIDA Boronate Esters Aryl-B(MIDA)Exceptionally stable, allowing for iterative cross-coupling reactions; slow release of the boronic acid can be advantageous for complex syntheses.[6]Requires an additional deprotection step to release the active boronic acid.[6]Iterative synthesis of complex molecules, use with unstable boronic acids.[6]
Potassium Aryltrifluoroborates [Aryl-BF₃]KHighly stable, crystalline solids; often provide excellent yields and are easy to handle.[4][12]May require specific conditions for activation.[4]Suzuki-Miyaura couplings, particularly when enhanced stability is required.[4]

Experimental Protocols

The following are generalized yet detailed protocols for the Suzuki-Miyaura cross-coupling reaction using 4-methoxyphenylboronic acid pinacol ester.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, 4-methoxyphenylboronic acid pinacol ester, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium

For a more environmentally friendly approach, a ligand-free protocol can be employed.

Materials:

  • Aryl halide (1 mmol)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Aqueous solvent system (e.g., water with a surfactant)

Procedure:

  • In a reaction vessel, combine the aryl halide, 4-methoxyphenylboronic acid pinacol ester, and Pd(OAc)₂ in the aqueous solvent system.[13]

  • Stir the mixture vigorously at room temperature or with gentle heating.[13]

  • Monitor the reaction until completion.

  • Extract the product with an organic solvent (e.g., diethyl ether).[13]

  • Combine the organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.[13]

Characterization of Biaryl Products

The synthesized biaryl products are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To determine the chemical structure and connectivity of the atoms in the molecule.[14]
Mass Spectrometry (MS) To determine the molecular weight of the product and confirm its identity.[14]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.[14]
Elemental Analysis To determine the elemental composition of the product and confirm its empirical formula.[14]
Melting Point To assess the purity of a solid product.[14]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the product and for quantitative analysis.[9]

Visualizing the Process

To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X boronic_ester R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: Aryl Halide Boronic Ester Catalyst, Base inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Kinetic Profiles of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to its electron-rich nature, this arylboronic acid pinacol ester exhibits distinct reactivity in comparison to other substituted arylboronic esters. This document summarizes available quantitative data, presents detailed experimental protocols for kinetic studies, and visualizes key chemical processes.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from comparative studies of closely related arylboronic acids and their esters. The following tables summarize relevant kinetic parameters for Suzuki-Miyaura coupling, oxidation, and hydrolysis reactions.

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/Ester DerivativeRelative Rate Constant (k_rel)Rate Constant (k) (s⁻¹)Reaction ConditionsNotes
4-Methoxyphenylboronic Acid ~7.0Not specifiedComparison with other arylboronic acidsThe electron-donating methoxy group accelerates the transmetalation step.[1]
Phenylboronic Acid~5.0(5.78 ± 0.13) × 10⁻⁴Reaction with an aryl halide catalyzed by a palladium complex.Serves as a baseline for comparison with substituted arylboronic acids.[2]
4-Trifluoromethylphenylboronic Acid~3.0Not specifiedComparison with other arylboronic acidsThe electron-withdrawing trifluoromethyl group decelerates the transmetalation step.
Arylboronic acid complex-(5.78 ± 0.13) × 10⁻⁴Formation of cross-coupling product.Provides a baseline rate for an arylboronic acid.[2]
Glycol boronic ester complex~23 times faster than arylboronic acid13.3 ± 0.70 × 10⁻³Formation of cross-coupling product.The diol component significantly influences the rate of transmetalation.[2]

Table 2: Comparative Data for Oxidation Reactions

Boronic Acid/Ester DerivativeOxidantMethod of MonitoringKey Findings
4-Nitrophenylboronic acid pinacol esterHydrogen Peroxide (H₂O₂)Colorimetric (UV-Vis)Stoichiometric conversion to 4-nitrophenol, allowing for quantification. The reaction is fast under basic conditions.[3]
Phenylboronic AcidsHydrogen Peroxide (H₂O₂)UV-Vis SpectroscopyThe oxidation of phenylboronic acids to phenols can be monitored by observing the change in UV absorbance.[4]
Aryl and Alkyl Boronic Acids/EstersAtmospheric Oxygen (O₂) with UV-A lightNot specifiedCatalyst-free photochemical aerobic oxidation to the corresponding phenol or alcohol.

Table 3: Comparative Data for Hydrolysis Reactions

Boronic Ester DerivativeSolvent SystemMethod of MonitoringKey Findings
Phenylboronic pinacol esters with electron-donating para-substituentsAqueous solutionsHPLCElectron-donating groups, such as methoxy, slow down the rate of hydrolysis compared to unsubstituted or electron-withdrawing group substituted esters.[5]
Phenylboronic pinacol estersWater and phosphate buffer (pH 7.4)HPLCHydrolysis kinetics are dependent on the substituents on the aromatic ring and are significantly accelerated at physiological pH.[5][6]
Pinacol arylboronic ester1,4-dioxane/water¹H and ¹⁹F NMRThe transesterification reaction can be monitored in real time to observe intermediates and precipitation events.[7]

Experimental Protocols

Kinetic Study of Suzuki-Miyaura Cross-Coupling via HPLC

This protocol describes a method for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound with an aryl bromide using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

  • HPLC-grade solvents for analysis (e.g., acetonitrile, water)

  • Quenching solution (e.g., a solution of a strong chelating agent like EDTA in the mobile phase)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0 equivalents), and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Initiation: Bring the reaction mixture to the desired temperature (e.g., 80 °C). Add the palladium catalyst to initiate the reaction (time t=0).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a gas-tight syringe and immediately quench the reaction by transferring the aliquot to a vial containing the quenching solution.

  • Sample Preparation: Dilute the quenched samples with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a UV detector. The separation of reactants, products, and the internal standard should be optimized.

  • Data Analysis: Determine the concentration of the product and the remaining aryl bromide at each time point by integrating the respective peak areas relative to the internal standard. Plot the concentration of the product versus time to determine the reaction rate.

Kinetic Study of Oxidation via UV-Vis Spectroscopy

This protocol outlines a method for studying the kinetics of the oxidation of this compound to 4-methoxyphenol using an oxidizing agent like hydrogen peroxide, monitored by UV-Vis spectroscopy.[4]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (to maintain constant pH)

  • Solvent (e.g., acetonitrile/water mixture)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and hydrogen peroxide in the chosen solvent/buffer system.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the wavelength corresponding to the maximum absorbance of the product, 4-methoxyphenol, ensuring minimal interference from the starting material.

  • Reaction Initiation: In a quartz cuvette, place the solution of the boronic ester. Place the cuvette in the thermostated holder and allow it to equilibrate to the desired temperature. Initiate the reaction by adding a small volume of the hydrogen peroxide stock solution and mix quickly.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis: Convert the absorbance data to concentration using a previously determined calibration curve for 4-methoxyphenol. Plot the concentration of the product versus time to determine the initial reaction rate.

Kinetic Study of Hydrolysis via ¹H NMR Spectroscopy

This protocol details a method for monitoring the hydrolysis of this compound to 4-methoxyphenylboronic acid using ¹H NMR spectroscopy.[8][9]

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)

  • Deionized water

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound in the deuterated solvent.

  • Reaction Initiation: Add a specific volume of deionized water to the NMR tube to initiate the hydrolysis reaction.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the characteristic signals of the pinacol ester (e.g., the singlet for the methyl protons of the pinacol group) and the appearance of the signals for the 4-methoxyphenylboronic acid. Integrate the relevant peaks to determine the relative concentrations of the ester and the acid at each time point. Plot the concentration of the boronic ester versus time to determine the rate of hydrolysis.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Ar-B(pin) 2-(4-Methoxyphenyl) boronic ester Transmetalation Transmetalation Ar-B(pin)->Transmetalation R-X Aryl Halide Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Base Base Base->Transmetalation R-Pd(II)-X R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)-X Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Biaryl Product R-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow Start Start Kinetic Experiment Reaction_Setup Set up reaction under controlled - Temperature - Concentration - Atmosphere Start->Reaction_Setup Initiate Initiate Reaction (t=0) Reaction_Setup->Initiate Sampling Withdraw Aliquots at Defined Time Intervals Initiate->Sampling Quench Quench Reaction in Aliquots Sampling->Quench Analysis Analyze Samples by HPLC, GC-MS, or NMR Quench->Analysis Data_Processing Process Data: - Peak Integration - Concentration Calculation Analysis->Data_Processing Kinetic_Plot Plot Concentration vs. Time Data_Processing->Kinetic_Plot Determine_Rate Determine Reaction Rate/ Rate Constant Kinetic_Plot->Determine_Rate

Caption: General experimental workflow for a kinetic study.

Reactivity_Comparison cluster_alternatives Alternative Boronic Esters Target 2-(4-Methoxyphenyl)- boronic ester Suzuki_Coupling_Rate Relative Rate of Suzuki-Miyaura Coupling Target->Suzuki_Coupling_Rate Faster Hydrolysis_Rate Relative Rate of Hydrolysis Target->Hydrolysis_Rate Slower Electron_Neutral Phenylboronic ester Electron_Neutral->Suzuki_Coupling_Rate Moderate Electron_Neutral->Hydrolysis_Rate Moderate Electron_Poor 4-(Trifluoromethyl)phenyl- boronic ester Electron_Poor->Suzuki_Coupling_Rate Slower Electron_Poor->Hydrolysis_Rate Faster

Caption: Reactivity comparison of arylboronic esters.

References

A Researcher's Guide to the Reactivity of Substituted Arylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical industry for the development of new drug candidates.[1][2] At the heart of this reaction lies the organoboron reagent, with arylboronic acids and their corresponding esters being the most common coupling partners. The choice between a boronic acid and a boronic ester, and indeed between different types of esters, can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the reactivity of substituted arylboronic esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The Stability-Reactivity Trade-Off: Boronic Acids vs. Boronic Esters

A fundamental consideration is the balance between the stability and reactivity of the boron reagent. Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[3][4]

Boronic esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store.[3] This stability is a significant advantage in complex, multi-step syntheses. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[3][5]

Impact of Esterifying Diol on Reactivity

The structure of the diol used to form the boronic ester plays a crucial role in modulating the reactivity of the arylboronic ester. Kinetic and computational studies have revealed that the electronic properties of the diol can significantly influence the rate of the transmetalation step in the Suzuki-Miyaura reaction.

A study by Burke and coworkers provided a quantitative comparison of the transmetalation rates of various 4-fluorophenylboronic esters. The results, summarized in the table below, demonstrate that the choice of the diol can lead to dramatic differences in reactivity, with some esters exhibiting significantly faster transmetalation than the parent boronic acid.

EntryBoron ReagentRelative Rate of Transmetalation
14-Fluorophenylboronic acid1.00
24-Fluorophenylboronic acid, catechol ester4.3
34-Fluorophenylboronic acid, tetrachlorocatechol ester0.0013
44-Fluorophenylboronic acid, 4,5-dimethoxycatechol ester4.20
54-Fluorophenylboronic acid, 3,6-dimethoxycatechol ester5.78
64-Fluorophenylboronic acid, glycol ester23.0
Data sourced from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[6]

Notably, the glycol ester of 4-fluorophenylboronic acid underwent transmetalation approximately 23 times faster than the corresponding boronic acid.[6] This rate enhancement is attributed to the electronic properties of the glycol moiety. Conversely, an electron-deficient tetrachlorocatechol ester showed a drastically reduced reaction rate.[6] These findings highlight that the ester is not merely a protecting group but an active participant in the key transmetalation step.

Electronic Effects of Aryl Substituents

The electronic nature of the substituents on the aryl ring of the boronic ester also has a profound effect on reactivity. In general, electron-donating groups on the aryl ring of the boronic ester can increase the nucleophilicity of the ipso-carbon, facilitating the transmetalation step and accelerating the reaction. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.

However, the effect of electronics can be complex and may be influenced by other factors in the catalytic cycle. For instance, in some nickel-catalyzed Suzuki-Miyaura couplings, electron-poor aryl bromides have been shown to afford coupled products in excellent yields.[1]

Steric Effects on Reactivity

Steric hindrance on both the arylboronic ester and the coupling partner can significantly impact the efficiency of the Suzuki-Miyaura reaction. Increased steric bulk around the boron atom or at the ortho positions of the aryl ring can hinder the approach of the palladium catalyst, slowing down the transmetalation step.[7][8][9]

However, the development of bulky and electron-rich phosphine ligands, such as Buchwald-type ligands, has enabled successful coupling of sterically demanding substrates.[8][9] These ligands can facilitate the formation of the active catalytic species and promote the challenging transmetalation and reductive elimination steps. For example, the use of a Pd-AntPhos catalyst has been shown to be highly effective for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a previously challenging transformation.[9]

Experimental Protocols

Reproducible experimental results are contingent on detailed and consistent methodologies. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted to compare the reactivity of different substituted arylboronic esters.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the desired solvent (e.g., 1,4-dioxane, toluene, DMF) and water (if using aqueous basic conditions) to the reaction vessel. The mixture is typically sparged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equiv) to the reaction mixture under the inert atmosphere.[10]

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[3]

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aryl Halide, Boronic Ester, and Base B Add Solvent and Degas with Inert Gas A->B C Add Palladium Catalyst B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Quench E->F Reaction Complete G Extraction and Washing F->G H Drying and Concentration G->H I Purification H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the effects of different substrates and reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then reacts with a base to form a more reactive palladium-alkoxide or -hydroxide complex. This is followed by the crucial transmetalation step, where the organic group from the arylboronic ester (Ar'-B(OR)₂) is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[2][10]

Conclusion

The selection of an appropriate arylboronic ester is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. While boronic acids offer high reactivity, their instability can be a significant drawback. Boronic esters provide a stable alternative, and their reactivity can be finely tuned through the judicious choice of the esterifying diol and the substituents on the aryl ring. Understanding the interplay of electronic and steric effects, as well as the underlying reaction mechanism, empowers researchers to overcome synthetic challenges and efficiently construct complex molecular architectures. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the planning and execution of Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Benchmarking Guide to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an objective comparison of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronic ester, against other commonly employed boronic esters, supported by experimental data to inform reagent selection in research and development.

Performance in Suzuki-Miyaura Cross-Coupling

The electronic nature of substituents on the aryl boronic ester plays a significant role in the outcome of the Suzuki-Miyaura reaction. Electron-donating groups, such as the methoxy group in this compound, generally enhance the nucleophilicity of the aryl group, which can lead to more efficient transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups can diminish reactivity.

A comparative study on the Suzuki-Miyaura cross-coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acid pinacol esters provides valuable insights into the relative performance of these reagents. The data, summarized in the table below, was obtained under standardized reaction conditions, allowing for a direct comparison of their efficacy.

Boronic Acid Pinacol EsterProduct Yield (%)
This compound 35
2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane21
4,4,5,5-Tetramethyl-2-(pyridin-3-yl)-1,3,2-dioxaborolane25
4,4,5,5-Tetramethyl-2-(pyridin-4-yl)-1,3,2-dioxaborolane30
4,4,5,5-Tetramethyl-2-(pyrimidin-5-yl)-1,3,2-dioxaborolane38
4,4,5,5-Tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolane5
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane13
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane89
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane22

Table 1: Comparative yields of the Suzuki-Miyaura cross-coupling of PyFluor with various hetero(aryl) boronic acid pinacol esters.[1][2]

The results indicate that this compound provides a moderate yield under these specific conditions, outperforming its electron-withdrawing counterpart (4-cyanophenyl) and some heteroaromatic analogs. Notably, the thiophene-2-yl boronic ester demonstrated exceptional reactivity in this system.[1][2]

Stability and Handling

Pinacol boronic esters, including the title compound, are generally favored over their corresponding boronic acids due to their enhanced stability.[3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This stability is crucial for applications in multi-step syntheses and high-throughput screening. While boronic acids are often more reactive, they are also more susceptible to degradation pathways such as protodeboronation.[4]

Experimental Protocols

A general protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) are substrate-dependent and may require optimization.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic ester, and base.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)-X (Oxidative Addition Complex) OxAdd->PdII Transmetalation Transmetalation (Ar-B(OR)₂ + Base) PdII->Transmetalation PdII_Ar R'-Pd(II)-Ar (Transmetalation Complex) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R'-Ar (Product) CoupledProduct Coupled Product (R'-Ar) ArylHalide Aryl Halide (R'-X) BoronicEster Boronic Ester (Ar-B(OR)₂) Base Base

References

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the pinacol boronate ester family. Adherence to these procedural steps is critical for researchers, scientists, and drug development professionals to minimize risks and meet regulatory standards.

This compound, like other boronic acid derivatives, must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2][3]

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's hazards. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][4]
Hand Protection Nitrile or neoprene gloves. Double gloving may be considered for added protection.[1][4]
Body Protection A fully fastened, long-sleeved lab coat.[1][4]
Footwear Closed-toe shoes.[1]

Hazard Identification:

This compound is associated with several GHS hazard classifications.[5][6]

GHS Hazard CodeHazard Statement
H302 Harmful if swallowed.[5][6]
H312 Harmful in contact with skin.[5][6]
H315 Causes skin irritation.[5][6]
H319 Causes serious eye irritation.[5][6]
H332 Harmful if inhaled.[5][6]
H335 May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage waste generated from the use of this compound.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to ensure safe handling and disposal.

  • Designated Waste Containers : Use separate, sealable, and chemically compatible containers for solid and liquid waste.[1][7] For instance, strong acids should not be stored in plastic bottles.[7]

  • Solid Waste : This stream includes contaminated consumables such as gloves, bench paper, pipette tips, and weighing boats. These items should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : This stream includes unused or leftover solutions containing the chemical, as well as solvent rinsates from cleaning contaminated glassware. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[7]

  • Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all other components and their approximate concentrations.[1][7] Keep containers closed at all times except when adding waste.[7]

Step 2: Decontamination of Glassware and Equipment

Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse : Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the boronic ester residue. This initial rinsate is considered hazardous liquid waste and must be collected in the appropriate labeled container.

  • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a standard laboratory detergent wash and a final rinse with water. All rinsates from the decontamination process should be collected as hazardous liquid waste.[1]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before returning it to storage or use.

Step 3: Managing Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.

  • Control Ignition Sources : As related compounds can be flammable, eliminate all potential ignition sources from the area.[4][8]

  • Absorb Spill : For small spills, absorb the material with dry earth, sand, or another non-combustible absorbent material.[9]

  • Collect Waste : Use clean, non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container for solids.[4][9]

  • Decontaminate Area : Clean the spill area following the decontamination procedure outlined in Step 2.

Step 4: Waste Storage and Disposal

Final storage and disposal must be handled according to institutional and regulatory guidelines.

  • Storage : Store sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1][4][8]

  • Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1] Never dispose of this chemical or its containers in the regular trash or down the drain.[1][3] Dispose of the contents and container to an approved waste disposal plant.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Decontamination cluster_2 Final Disposal gen Generate Waste (Residue, Contaminated Items) is_solid Is Waste Solid? gen->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store Sealed Containers in Satellite Accumulation Area solid_waste->storage liquid_waste->storage decon Decontaminate Glassware & Equipment collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->liquid_waste pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Following these procedural steps is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07Warning

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a high risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374. Use proper glove removal technique to avoid skin contact.
Lab coat or chemical-resistant apronA chemical-resistant apron is recommended when mixing or loading chemicals.[2]
Closed-toe shoesRequired for all laboratory work.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodIf exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[3]

  • Keep the container tightly closed when not in use.[4]

2. Preparation and Handling:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Before starting work, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Do not eat, drink, or smoke in the handling area.[5]

3. In Case of Accidental Exposure:

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][6]

  • If on skin: Immediately remove all contaminated clothing.[3][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][6] If skin irritation occurs, seek medical advice.[4]

  • If in eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4] Seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.[5]

4. Small Spills and Cleanup:

  • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[5]

  • Use non-sparking tools to collect the absorbed material.[7]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[8]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical in its original container or a suitable, labeled waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent materials, and empty containers, should be considered hazardous waste.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][4] Do not dispose of it down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Prepare Materials Prepare Materials Don PPE->Prepare Materials Access SDS Access SDS Access SDS->Verify Fume Hood Weigh/Measure Weigh/Measure Prepare Materials->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Clean Glassware Clean Glassware Perform Reaction->Clean Glassware Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.